Lead molybdate
Description
Historical Context and Evolution of Research on Lead Molybdate (B1676688)
The history of lead molybdate is intrinsically linked to the mineral wulfenite, first described in 1845 and named after the Austrian mineralogist Franz Xavier von Wulfen. geologyin.comgeologyscience.com Initially, research was primarily mineralogical, focusing on the characterization and occurrence of wulfenite in the oxidized zones of lead and molybdenum ore deposits. geologyscience.combritannica.com Historically, powdered wulfenite was utilized for its vibrant yellow-to-orange hues in pigments and ceramics. deeplyattuned.com
The evolution into modern materials science began in the mid-20th century with the advent of advanced crystal growth techniques. A pivotal development was the application of the Czochralski method, a process for pulling single crystals from a melt, to produce large, high-quality synthetic this compound crystals. wikipedia.orgmdpi.comcapes.gov.br This breakthrough, reported by Bell Laboratories in 1969, was driven by the search for new materials for acousto-optic devices. isomet.comaip.org The ability to synthesize large single crystals opened the door for detailed investigations into its physical, optical, and elastic properties.
Subsequent research has seen the development of various other synthesis methods to produce this compound in different forms, from polycrystalline powders to nanocrystals. guidechem.com These methods include precipitation, solid-state reactions between lead oxide (PbO) and molybdenum trioxide (MoO₃), and more recently, hydrothermal, solvothermal, and microwave-assisted routes that allow for the synthesis of nanomaterials with controlled morphologies. guidechem.commdpi.comrsc.org This progression from mineralogical study to advanced synthesis reflects the expanding scope of this compound's applications.
Contemporary Research Significance and Scope of this compound Studies
Contemporary research on this compound is multifaceted, exploring its utility in photonics, environmental science, and high-energy physics. Its most established application is in acousto-optic devices, such as modulators and deflectors, which leverage the material's high figure of merit, low acoustic loss, and optical homogeneity to control laser beams. aip.orgphotonics-crylink.comaip.org
A significant and growing area of research is the use of this compound as a photocatalyst. researchgate.net As a wide bandgap semiconductor, it can degrade organic pollutants, such as industrial dyes, under ultraviolet irradiation. mdpi.commdpi.com Current studies focus on enhancing its photocatalytic efficiency under visible light by creating composites and nanostructures, thereby increasing its potential for environmental remediation. mdpi.com
Furthermore, this compound's properties as a scintillator—a material that emits light when struck by ionizing radiation—have attracted interest in the fields of particle physics and radiation detection. cymitquimica.com Research is also heavily focused on this compound nanomaterials. guidechem.com The synthesis of nanoparticles, nanorods, and other nanostructures allows for the tuning of its electronic and optical properties, which is crucial for developing advanced materials for photocatalysis and optoelectronics. researchgate.netrsc.org
Structural Classification of this compound within Scheelite-Type Compounds
This compound crystallizes in the scheelite structure, named after the mineral scheelite (calcium tungstate (B81510), CaWO₄). wikipedia.orgmineralexpert.org The scheelite structure is a common arrangement for ABO₄-type compounds. mdpi.com This structure is characterized by a specific arrangement of cations and anionic groups. In the case of this compound (PbMoO₄), the lead (Pb²⁺) cations and the molybdate (MoO₄²⁻) tetrahedral anionic groups form a distinct, stable crystal lattice. rsc.orgmdpi.com The structure consists of isolated MoO₄ tetrahedra linked by Pb²⁺ ions, where each lead ion is coordinated to eight oxygen atoms from neighboring molybdate groups. mdpi.com
This compound belongs to the tetragonal crystal system, which means its unit cell has one axis of four-fold rotational symmetry and all three axes are mutually perpendicular, with two of the three axes being of equal length. wikipedia.orggeologyscience.com Specifically, it is classified under the space group I4₁/a. rsc.orgmdpi.comucl.ac.uk The "I" indicates a body-centered lattice, while "4₁/a" describes the symmetry elements, including a four-fold screw axis and a glide plane. globalsino.com This specific space group is common to many minerals with the scheelite structure, including wulfenite itself. mindat.org The precise arrangement of atoms within this crystal structure is responsible for the material's unique anisotropic optical and acousto-optic properties.
Interactive Data Table 1: Crystallographic Properties of this compound
| Property | Value |
| Mineral Name | Wulfenite |
| Chemical Formula | PbMoO₄ |
| Crystal System | Tetragonal |
| Space Group | I4₁/a (No. 88) |
| Lattice Parameter 'a' | ~5.43 Å |
| Lattice Parameter 'c' | ~12.11 Å |
Structure
2D Structure
Properties
IUPAC Name |
dioxido(dioxo)molybdenum;lead(2+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Mo.4O.Pb/q;;;2*-1;+2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJUNRGGMKUAPAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-][Mo](=O)(=O)[O-].[Pb+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
MoO4Pb | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow solid; [Merck Index] | |
| Record name | Lead molybdate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2538 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
10190-55-3 | |
| Record name | Lead molybdate(VI) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010190553 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lead molybdenum oxide (PbMoO4) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Lead molybdate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.405 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LEAD MOLYBDATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WGP849K028 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Growth Mechanisms of Lead Molybdate Materials
Solution-Based Synthesis Approaches for Lead Molybdate (B1676688)
Solution-based synthesis methods are widely employed for the preparation of lead molybdate materials due to their ability to produce homogenous and high-purity products at relatively low temperatures. These techniques allow for precise control over the reaction conditions, which in turn dictates the size, shape, and crystalline structure of the resulting particles.
Hydrothermal and solvothermal methods are prominent techniques for synthesizing crystalline nanomaterials from aqueous or non-aqueous solutions, respectively, in a sealed vessel under controlled temperature and pressure. These methods facilitate the dissolution and recrystallization of materials, leading to the formation of well-defined nanostructures.
Microwave-assisted hydrothermal synthesis is a rapid and efficient method for producing this compound nanoparticles. This technique utilizes microwave radiation to heat the reaction mixture, leading to faster reaction kinetics and shorter synthesis times compared to conventional heating methods. The application of microwaves can result in the formation of well-crystallized PbMoO₄ crystals with sizes ranging from 42 to 52 nm. nih.gov This method has been shown to enhance the photocatalytic activity of the synthesized this compound compared to materials prepared by conventional hydrothermal techniques. nih.gov The process involves dissolving lead and molybdate precursors in a suitable solvent, adjusting the pH, and then subjecting the solution to microwave irradiation in a high-pressure autoclave. uj.edu.pl
A key advantage of this method is the uniform heating of the reaction mixture, which can lead to more homogeneous nucleation and growth of nanoparticles. The synthesis can be performed with or without the assistance of surfactants to control the particle size and morphology. researchgate.net Research has demonstrated the successful synthesis of highly crystalline this compound powders using this environmentally friendly technique. uj.edu.pl
In solvothermal synthesis, non-aqueous solvents are used, which can play a crucial role in controlling the morphology and properties of the final product. Glycols, particularly ethylene glycol, are often employed as solvents due to their high boiling points and ability to act as both a solvent and a reducing or capping agent. nih.govwashington.edu In a typical glycol-solvothermal process for synthesizing molybdate nanoparticles, a precursor such as ammonium (B1175870) molybdate tetrahydrate is dissolved in ethylene glycol and heated. nih.gov The ethylene glycol can be partially oxidized to an acid, creating a weakly acidic environment that influences the reaction. mdpi.com
This method allows for the formation of unique nanostructures. For instance, in the synthesis of other metal oxides, ethylene glycol has been shown to act as a structure-directing agent, facilitating the self-assembly of nanoparticles into microspheres. mdpi.com While direct studies on the glycol-solvothermal synthesis of this compound are not extensively detailed in the provided search results, the principles observed in the synthesis of other molybdates, such as zinc molybdate and vanadium oxides, suggest its applicability. In these cases, ethylene glycol facilitates the formation of intermediate complexes which then decompose to form the final metal oxide nanostructures upon further heating or calcination. nih.govwashington.edumdpi.com
The morphology and electronic structure of this compound materials are highly sensitive to the parameters of the synthesis reaction. Careful control of these factors is essential for tailoring the material's properties for specific applications.
pH: The pH of the reaction solution significantly impacts the morphology and crystallite size of the synthesized nanoparticles. mdpi.com For instance, in the microwave-assisted hydrothermal synthesis of this compound, a solution pH of 11 was found to yield catalysts with the highest photocatalytic activity. nih.gov The pH affects the hydrolysis and condensation rates of the precursor ions, thereby influencing the nucleation and growth of the crystals. In the synthesis of other metal oxides, acidic conditions have been shown to favor the formation of nanosheets, while neutral or basic conditions lead to nanoparticles.
Precursor Ratio: The molar ratio of the lead and molybdate precursors can influence the composition and structure of the final product. A critical molar ratio of metal precursors can lead to a transition from an alloy to a composite material in some systems. nih.gov Achieving a higher content of a specific element, like molybdenum, can often be accomplished by using a larger molar ratio of the corresponding precursor. nih.gov
Temperature: The reaction temperature plays a crucial role in the crystallinity and size of the synthesized particles. In microwave-assisted synthesis, a temperature of 105°C has been identified as optimal for achieving high photocatalytic activity in this compound. nih.gov Generally, higher temperatures lead to larger and more crystalline particles due to increased reaction kinetics and atomic diffusion.
Surfactants: Surfactants are often used as capping or structure-directing agents to control the growth rate, particle size, and prevent aggregation of nanoparticles. redalyc.org The choice of surfactant, whether cationic, anionic, non-ionic, or zwitterionic, can effectively control the shape of the resulting crystals. mdpi.com For example, the use of sodium dodecyl sulfate (SDS) in the co-precipitation synthesis of barium molybdate resulted in a monophasic crystal with a disordered structure and the generation of pores on the material's surface. redalyc.org
| Parameter | Effect on this compound Synthesis |
| pH | Influences morphology, crystallite size, and photocatalytic activity. Optimal pH can enhance desired properties. nih.govmdpi.com |
| Precursor Ratio | Affects the stoichiometry and phase purity of the final product. nih.gov |
| Temperature | Controls the crystallinity and particle size. Higher temperatures generally lead to larger, more crystalline particles. nih.gov |
| Surfactants | Act as capping or structure-directing agents to control particle size, shape, and prevent aggregation. redalyc.orgmdpi.com |
Co-precipitation is a straightforward and scalable method for synthesizing multicomponent materials from a solution. rsc.org This technique involves the simultaneous precipitation of the constituent ions from a homogeneous solution, often by adding a precipitating agent or changing the solution's pH. It is valued for its simplicity, ability to achieve homogeneous mixing at the atomic scale, and control over particle morphology. rsc.org
In the synthesis of this compound, a typical co-precipitation method involves mixing an aqueous solution of a soluble lead salt, such as lead nitrate (B79036), with a solution of a soluble molybdate, like sodium molybdate. google.com This leads to the formation of a this compound precipitate. The reaction product is then washed, filtered, and dried to obtain the final crystalline material. A method for synthesizing tower-shaped this compound crystals at room temperature has been developed using this technique by mixing sodium molybdate and lead nitrate solutions and adjusting the pH to 3-6. google.com
The properties of the co-precipitated material can be influenced by several factors, including the concentration of the precursors, the temperature, and the pH of the solution. mdpi.com Surfactants can also be employed as stabilizing agents to aid the reaction kinetics and control the morphology of the resulting crystals. redalyc.org
Sonochemical synthesis utilizes high-intensity ultrasound to induce chemical reactions and form nanomaterials. The underlying mechanism is acoustic cavitation: the formation, growth, and implosive collapse of bubbles in a liquid. rsc.org This collapse generates localized hot spots with extremely high temperatures and pressures, leading to the formation of highly reactive species and facilitating chemical reactions. ijnnonline.net
Aqueous Reflux Method for this compound Synthesis
The aqueous reflux method is a solution-based technique used for synthesizing nanostructured materials. nih.gov It is recognized for being a simple, low-cost, and aqueous-based "green" synthesis route. nih.govresearchgate.net The process involves dissolving precursors in an aqueous solution and heating it for extended periods to provide the energy for the reaction. nih.gov
A standard reflux apparatus consists of a reaction vessel, typically a round-bottom flask, connected to a condenser. nih.gov The condenser cools any solvent vapors, causing them to condense and fall back into the reaction mixture, which prevents the loss of solvent during the prolonged heating period. nih.gov For the synthesis of this compound, precursor chemicals such as an aqueous solution of sodium molybdate and an aqueous solution of lead nitrate can be used. google.com
Several parameters must be carefully controlled to achieve the desired phase and morphology of the final product. nih.govresearchgate.net These critical parameters include the order in which precursors are added, the duration of the reflux, and the subsequent cooling rate. nih.govnih.govresearchgate.net The reaction time, in particular, influences grain growth; shorter times may result in incomplete phase formation, while excessively long times can lead to the formation of bulk crystals instead of nanostructures. nih.gov The cooling rate is also a crucial, though often overlooked, factor that can affect the final crystal structure. nih.gov
Solid-State Synthesis Approaches for this compound
Solid-state synthesis involves the reaction of solid precursors at elevated temperatures to form a new solid product. This approach is fundamental in materials science for producing polycrystalline ceramics and powders.
Solid-state sintering is a process used to create a dense, solid mass from a powder through the application of heat. 911metallurgist.com In the context of this compound, this would involve mixing fine powders of precursor materials, such as lead oxide and molybdenum oxide, potentially with fluxes or other agents. 911metallurgist.com The mixture is then heated to high temperatures below its melting point. wlt.de
The primary goals of sintering are to remove sulfur (if starting from sulfide concentrates) and to agglomerate the fine particles into a suitable form for further processing. 911metallurgist.com During the process, atomic diffusion occurs, leading to the formation of necks between particles and the gradual elimination of pores, resulting in densification. nih.gov The quality of the sintered product is linked to its mineralogy and microstructure. researchgate.net A significant challenge in any sintering process is precise temperature management to ensure complete sintering throughout the material while preventing the decomposition or loss of desired crystal structures. wlt.de In some advanced techniques like spark plasma sintering (SPS), chemical interaction and consolidation of particles can occur simultaneously, leading to the formation of the desired ceramic phase. nih.gov
| Parameter | Description | Significance |
| Precursors | Starting powder materials (e.g., Lead Oxide, Molybdenum Trioxide). | The purity and particle size affect reaction kinetics and final product quality. |
| Temperature | Elevated temperature below the melting point. wlt.de | Provides the thermal energy for atomic diffusion and chemical reaction. nih.gov |
| Atmosphere | The gaseous environment during heating (e.g., air, inert gas). | Can influence the oxidation states of the reactants and the final product composition. |
| Time | The duration of the sintering process. | Affects the extent of densification and grain growth. |
This table provides a generalized overview of key parameters in the solid-state sintering process.
Annealing is a heat treatment process that alters the microstructure of a material to change its properties. In the synthesis of this compound, annealing can be used to induce a solid-state reaction between precursor oxides. The process involves heating a mixture of lead(II) oxide (PbO) and molybdenum trioxide (MoO₃) powders.
During annealing, the heated mixture undergoes a chemical reaction to form this compound (PbMoO₄). X-ray diffraction analysis has confirmed the formation of crystalline PbMoO₄ in samples containing PbO and MoO₃ that have been subjected to an annealing process. researchgate.net The temperature and duration of the annealing are critical parameters that determine the completeness of the reaction and the crystallinity of the product. For instance, in related molybdate systems, chemical interactions yielding the desired molybdate phase occur at temperatures around 580–650 °C. nih.gov The process typically involves heating the precursor mixture to a specific temperature, holding it for a set duration to allow the reaction to complete, and then slowly cooling it to room temperature. researchgate.net
Single Crystal Growth Techniques for this compound
For applications requiring high optical quality and homogeneity, this compound must be grown as a large single crystal. The Czochralski method is a primary technique used for this purpose.
The Czochralski (Cz) method is a widely used technique for growing large, high-quality single crystals of various materials, including this compound. researchgate.netinc42.com The process begins by melting high-purity this compound powder in a crucible, typically made of platinum or iridium, which is heated using radio-frequency (r.f.) coils. researchgate.netinc42.com
Once the material is molten, a small, precisely oriented seed crystal is lowered to touch the surface of the melt. inc42.com The seed crystal acts as a template for the growth of the larger crystal, dictating its crystallographic orientation. inc42.com The seed is then slowly pulled upwards while being simultaneously rotated. inc42.comwikipedia.org By carefully controlling the temperature gradients, pulling rate, and rotation speed, a large, cylindrical single crystal, known as a boule, is extracted from the melt. wikipedia.org The entire process is often carried out in a controlled atmosphere to prevent contamination. inc42.com This method allows for the production of large this compound single crystals with the high optical homogeneity required for certain applications. researchgate.net
Despite its effectiveness, the Czochralski growth of this compound is accompanied by several challenges that can lead to imperfections in the final crystal. researchgate.netscilit.com
Bubble Formation: The formation of bubbles is a known issue in the Czochralski growth of this compound crystals. aps.org These bubbles can become trapped within the crystal lattice, acting as scattering centers that degrade the optical quality of the material.
Compositional Changes: During the growth process, rejected elements from the solidifying crystal can accumulate in the melt. aps.org This leads to a continuous change in the melt's composition, resulting in concentration gradients along the length of the grown crystal. aps.org This is a common issue in Cz growth where the crystal is in direct contact with the bulk of the molten material. aps.org
Cracking: Internal stresses can develop within the growing crystal, particularly due to the generation of facets at the solid-liquid interface. researchgate.net These stresses can become severe enough to cause cracking, compromising the integrity of the single crystal. The thermal conditions at the liquid/solid interface are of decisive importance in managing these stresses. researchgate.net
Controlling these imperfections requires precise management of the growth parameters. This includes maintaining stable temperature gradients to control the shape of the crystal-melt interface, optimizing pull and rotation rates to manage impurity segregation, and ensuring the purity of the starting materials. wikipedia.org
| Imperfection | Cause | Effect on Crystal | Control Strategy |
| Bubble Formation | Trapping of gases at the solid-liquid interface. aps.org | Creates optical scattering centers, reducing transparency. | Control of atmosphere and thermal gradients. |
| Compositional Changes | Segregation of components between melt and solid phases. aps.org | Leads to non-uniform properties along the crystal's length. | Precise control of pull rate and melt convection. |
| Cracking | High internal stresses from thermal gradients and facet formation. researchgate.net | Catastrophic failure of the crystal boule. | Careful management of thermal conditions and post-growth cooling. |
This table summarizes common imperfections encountered during the Czochralski growth of this compound and strategies for their mitigation.
Czochralski Method for this compound Single Crystal Growth
Low Thermal Gradient Czochralski Technique for Improved Optical Quality
The Low Thermal Gradient Czochralski (LTG Cz) technique has emerged as a significant modification of the traditional Czochralski method for growing high-quality single crystals of this compound (PbMoO₄) and related compounds with superior optical properties. rsc.orgresearchgate.netcrystalsgrowing.com This method addresses key challenges faced during the conventional Czochralski growth of molybdates, such as the volatilization of melt components and the formation of defects due to high thermal stresses. crystalsgrowing.comias.ac.in
In contrast to the conventional Czochralski method, which operates with steep temperature gradients of 10-100 °C/cm, the LTG Cz technique utilizes a significantly reduced thermal gradient, typically not exceeding 1 °C/cm. crystalsgrowing.com This is achieved by growing the crystal in a semi-closed, elongated crucible within a multi-zone furnace that has enhanced thermal insulation. crystalsgrowing.com The low thermal gradient leads to a polyhedral, atomically smooth crystallization front, corresponding to the crystallographic planes of the crystal. crystalsgrowing.com This is a departure from the rounded, atomically rough surfaces formed in the traditional method. crystalsgrowing.com
The layer-by-layer growth mechanism, which is dominant in the LTG Cz process, results in crystals with a polyhedral shape and a minimal number of dislocations (often not exceeding 100 pcs/cm²). crystalsgrowing.com Furthermore, macroinclusions in the central part of the crystals, a common issue in conventionally grown crystals, are absent. crystalsgrowing.com A key advantage of the LTG Cz method is the significant reduction in the volatilization of melt components, which prevents shifts in stoichiometry during growth and allows for a much higher yield of up to 98% from the initial charge. crystalsgrowing.com This is a substantial improvement over the approximately 40% utilization rate for tungstates and molybdates grown by the traditional Czochralski method. crystalsgrowing.com
Research has demonstrated the successful application of the LTG Cz technique for growing large, high-quality Pb₂MoO₅ single crystals with diameters of 40–50 mm and lengths of about 100 mm. rsc.orgresearchgate.net The resulting crystals exhibit excellent optical quality and atomically smooth surfaces with a roughness as low as ~0.2 nm. rsc.org While the crystallization rate in the LTG Cz method is typically slower, not exceeding 2 mm/h, the resulting superior quality of the crystals makes it a preferred method for applications demanding high optical performance. crystalsgrowing.com
Melt-Grown this compound Crystal Fabrication
The fabrication of this compound (PbMoO₄) crystals from a melt is a well-established process, with the Czochralski and Bridgman-Stockbarger methods being the primary techniques employed. ias.ac.iniaea.orgwikipedia.org The choice of method depends on the desired crystal size, quality, and specific application.
The Czochralski method is a widely used technique for growing large, high-quality single crystals of this compound. ias.ac.inscilit.com The process involves pulling a seed crystal from a crucible containing the molten this compound. nasa.gov However, the conventional Czochralski process for PbMoO₄ faces challenges, including the significant volatilization of lead oxide (PbO) and molybdenum trioxide (MoO₃) from the melt, which can lead to continuous changes in the melt composition and affect the stoichiometry of the growing crystal. ias.ac.in Another issue is the cracking of as-grown crystals due to the anisotropy of thermal expansion. ias.ac.in
To overcome these challenges, modifications to the Czochralski process, such as the Low Thermal Gradient Czochralski (LTG Cz) technique, have been developed. crystalsgrowing.com As discussed previously, this method significantly reduces melt volatilization and thermal stresses, leading to crystals with improved optical quality. crystalsgrowing.com
The Bridgman-Stockbarger method offers an alternative approach to melt-grown this compound crystal fabrication. ias.ac.iniaea.orgwikipedia.org This technique involves the directional solidification of the molten material in a crucible that is moved through a temperature gradient. carbolite.comalineason.com A key advantage of the Bridgman method for growing PbMoO₄ is the use of a sealed platinum crucible, which effectively limits the volatilization of the melt and prevents continuous composition changes during growth. ias.ac.in This allows for the growth of crystals from a feed material with a strict stoichiometric composition. ias.ac.in
In a modified vertical Bridgman setup, the furnace is designed with high-temperature, gradient, and low-temperature zones. ias.ac.in The melt is homogenized in the high-temperature zone, while the crystal grows and is subsequently annealed in the low-temperature zone. ias.ac.in The solid-liquid interface is maintained within the gradient zone. ias.ac.in
| Parameter | Czochralski Method | Bridgman-Stockbarger Method |
| Principle | Pulling a crystal from the melt | Directional solidification in a temperature gradient |
| Melt Containment | Open crucible | Sealed crucible |
| Volatilization | Significant, can alter melt composition | Limited, maintains melt stoichiometry |
| Thermal Gradient | High (10-100 °C/cm) in conventional method | Moderate (20-40 °C/cm) |
| Growth Rate | 1-3 mm/h (conventional) | < 1.2 mm/h |
| Crystal Quality | Prone to cracking and defects due to thermal stress | Less prone to cracking |
| Yield | Lower in conventional method due to volatilization | Higher due to sealed system |
Mechanistic Studies of this compound Crystal Formation and Morphological Control
Understanding the fundamental mechanisms of this compound (PbMoO₄) crystal formation is crucial for controlling its morphology and, consequently, its properties for various applications.
Nucleation and Growth Mechanisms in this compound (e.g., Oriented Attachment, Ostwald Ripening)
The formation of this compound crystals from solution begins with nucleation, the initial formation of small, stable crystalline clusters from a supersaturated solution. mdpi.com This can occur through homogeneous nucleation, where nuclei form spontaneously within the solution, or heterogeneous nucleation, where they form on a pre-existing surface. youtube.com The degree of supersaturation is a key driving force for nucleation. mdpi.com
Following nucleation, crystal growth proceeds. Two primary mechanisms often discussed in the context of nanomaterial synthesis, and relevant to this compound formation, are oriented attachment and Ostwald ripening.
Oriented attachment is a growth mechanism where adjacent nanoparticles spontaneously self-assemble into a common crystallographic orientation, leading to the formation of a larger single crystal. This process is driven by the reduction of surface energy as high-energy interfaces between particles are eliminated.
Role of Precursors and Additives in this compound Morphological Evolution
The choice of precursors and the use of additives play a pivotal role in directing the morphological evolution of this compound crystals. The nature of the lead and molybdenum sources can influence the reaction kinetics and the resulting crystal habits. For instance, in the hydrothermal synthesis of MoS₂, a related molybdenum compound, various combinations of molybdenum precursors (e.g., ammonium molybdate, sodium molybdate) and sulfur sources (e.g., L-cysteine, thioacetamide, thiourea) have been shown to significantly impact the morphology and properties of the final product. mdpi.com
Additives, particularly surfactants, are widely used to control the size, shape, and dispersity of crystalline materials. Surfactants are amphiphilic molecules that can adsorb onto the surfaces of growing crystals, selectively inhibiting or promoting growth on specific crystallographic faces. This can lead to the formation of morphologies that are not thermodynamically favored in the absence of the surfactant.
For example, in the synthesis of barium molybdate (BaMoO₄), the anionic surfactant sodium dodecyl sulfate (SDS) acts as a stabilizer and can generate pores on the crystal surfaces. redalyc.org The use of surfactants like cetyltrimethylammonium chloride in the synthesis of molybdenum sulfide has been shown to increase the specific surface area and prevent the stacking of MoS₂ layers. acs.org Similarly, ionic-liquid surfactants have been employed to create layered hybrid crystals of polyoxomolybdates, where the surfactant molecules direct the assembly of the inorganic components. mdpi.commdpi.comnih.gov
The concentration of precursors can also be a determining factor in the final morphology. A study on laboratory-grown wulfenite (natural this compound) found that the morphology of crystals precipitated from an aqueous solution is influenced by the Pb/Mo concentration ratio. researchgate.net
| Factor | Influence on Morphological Evolution | Example |
| Precursor Type | Affects reaction kinetics and crystal habit. | Different molybdenum and sulfur precursors in MoS₂ synthesis lead to varied morphologies. mdpi.com |
| Surfactants | Control size, shape, and dispersity by selective adsorption on crystal faces. | Sodium dodecyl sulfate (SDS) creates pores on BaMoO₄ crystal surfaces. redalyc.org |
| Precursor Concentration | Influences the resulting crystal morphology. | The Pb/Mo ratio affects the morphology of lab-grown wulfenite crystals. researchgate.net |
Facet Engineering and Exposure of Active Planes in this compound Crystals
Facet engineering, the controlled synthesis of crystals with specific exposed crystallographic planes, is a critical strategy for tailoring the properties of materials. The surface energy of different crystal facets varies, and facets with higher surface energy are generally more reactive. By selectively exposing these "active planes," the catalytic, photocatalytic, and sensing properties of a material can be significantly enhanced.
In the context of this compound, controlling the crystal habit to expose specific facets is of great interest. The two most common morphologies of wulfenite, the natural form of this compound, are bipyramidal and tabular, each with distinct exposed surfaces. researchgate.net The development of these different morphologies can be attributed to compositional changes during precipitation from a solution. researchgate.netnih.gov
The ability to selectively expose certain planes can have a profound impact on the material's interaction with its environment. For instance, understanding the origin of different crystal habits can help in deciphering how external factors can affect the crystal structure and its surface, potentially leading to the dissolution of preferred surfaces and the selective release of lead and molybdenum. researchgate.netnih.gov
Environmental Influences on Wulfenite (Natural this compound) Crystal Habits
The crystal habits of naturally occurring wulfenite (PbMoO₄) are strongly influenced by the specific environmental and geological conditions present during their formation. geologyin.comgeoscienceworld.org Wulfenite typically forms as a secondary mineral in the oxidized zones of lead ore deposits. geologyin.comgemfame.comgeologyscience.com The interaction of the primary lead minerals with oxygenated groundwater is the primary mechanism for its formation. geologyin.comgeologyscience.com
Several key environmental factors have been identified as having a significant influence on the resulting crystal morphology:
Acidity (pH) and Oxidation Conditions (Eh): The morphology of wulfenite crystals is closely tied to the acidity and oxidation conditions of the surrounding environment during their formation. geologyin.com Studies have attempted to relate the habit and morphology of wulfenite crystals to the Eh and pH at the time of crystallization. geoscienceworld.org
Presence of Other Ions: The composition of the solution from which wulfenite crystallizes can impact its habit. For example, the presence of trace amounts of other elements that can substitute into the crystal lattice may influence the final form. geologyin.comgemfame.com
Rate of Crystallization: The rate at which the crystals grow can also affect their morphology. geoscienceworld.org Rapid crystallization may lead to different habits compared to slow, steady growth.
Wulfenite is renowned for its vibrant colors, ranging from bright orange and yellow to red and brown, and its diverse crystal forms, which include thin, tabular tetragonal plates, as well as rarer prismatic, pseudo-cubic, or elongated octahedral crystals. geologyin.com These variations in habit are a direct reflection of the complex interplay of the environmental factors present during their growth. geologyin.comgeoscienceworld.org For instance, a study of wulfenite from the Mežica mine in Slovenia identified both tabular and bipyramidal crystals, with the differences in morphology attributed to compositional changes during precipitation from a meteoric solution. researchgate.netnih.gov
Electronic Structure and Advanced Computational Studies of Lead Molybdate
Theoretical Frameworks for Lead Molybdate (B1676688) Electronic Structure Elucidation
To accurately model the electronic behavior of lead molybdate, theoretical frameworks that can account for the complex interplay of electron orbitals are necessary. Among these, Density Functional Theory (DFT) has emerged as a powerful and widely used tool.
Due to the presence of the heavy lead (Pb) atom, relativistic effects significantly influence the electronic structure of this compound. kg.ac.rs These effects, which become more pronounced with increasing atomic number, can alter the energies and spatial distribution of electron orbitals. uba.ar To achieve accurate theoretical predictions, it is essential to incorporate these relativistic corrections into DFT calculations. The Zero-Order Regular Approximation (ZORA) is one such method used to account for scalar relativistic effects. kg.ac.rsscm.comnih.gov This approach provides a computationally efficient way to include the major relativistic corrections, leading to more precise calculations of properties like band gaps and bond lengths, which are crucial for understanding the behavior of heavy-element compounds. nih.gov
Density Functional Theory (DFT) Calculations on this compound Systems
Band Structure Analysis of this compound
The band structure of a material dictates its electronic and optical properties. For this compound, the arrangement of the valence and conduction bands, and the magnitude of the band gap, are of primary interest.
The top of the valence band in this compound is primarily composed of hybridized orbitals from oxygen and lead atoms. aip.org Specifically, there is a significant overlap between the O 2p states and the Pb 6s states. aip.orgacs.org This hybridization is a key feature that distinguishes this compound from other scheelite-type molybdates where the top of the valence band is dominated solely by O 2p states. aip.org The presence of the Pb 6s levels at the upper region of the valence band has a profound effect on the electronic properties of the material. aip.org
The bottom of the conduction band in this compound is predominantly formed by the Mo 4d orbitals. aip.orgacs.org This is a common characteristic among molybdate compounds, where the molybdenum cation's d-orbitals constitute the lowest unoccupied electronic states. ultraspray.comnih.gov In addition to the Mo 4d states, there is also a contribution from the Pb 6p states at the bottom of the conduction band, which hybridize with the Mo 4d and O 2p orbitals. aps.orgaip.org
The band gap (Eg) of a semiconductor is a critical parameter that determines its optical absorption and electrical conductivity. In this compound, both experimental measurements and theoretical calculations have been employed to determine its value. However, a notable variability exists in the reported band gap values in the literature, which can be attributed to different measurement techniques and computational approaches. aip.org
Theoretical calculations using DFT have indicated that this compound may have an indirect band gap. aps.orgresearchgate.net One study reported a calculated indirect band gap of 2.67 eV at ambient pressure, with the direct band gap being slightly higher at 2.71 eV. aip.org Experimentally, the band gap is often determined through optical absorption spectroscopy. aip.org These experimental values for this compound have been reported to range from 3.1 eV to 3.6 eV. aip.org A more recent study provides an experimental value of 3.45 eV. aip.org Another investigation calculated the band gap to be 3.16 eV. acs.org The discrepancy between theoretical and experimental values is a known issue in DFT calculations, which often underestimate the band gap. aip.org The table below summarizes some of the reported theoretical and experimental band gap values for this compound.
| Method | Band Gap Type | Band Gap Value (eV) | Reference |
|---|---|---|---|
| Theoretical (DFT) | Indirect | 2.67 | aip.org |
| Theoretical (DFT) | Direct | 2.71 | aip.org |
| Experimental | Not Specified | 3.1 - 3.6 | aip.org |
| Experimental | Not Specified | 3.45 | aip.org |
| Experimental | Not Specified | 3.16 | acs.org |
| Experimental | Not Specified | ~3.5 | semanticscholar.org |
Impurity Levels and Doping Effects on this compound Electronic Structure
The introduction of impurity atoms, or dopants, into the this compound (PbMoO₄) crystal lattice is a key strategy for modifying its electronic properties. Doping can create new energy levels within the band gap, alter the density of charge carriers, and shift the valence and conduction band edges, thereby tuning the material's optical and electrical characteristics for specific applications. The effects are highly dependent on the nature of the dopant, its concentration, and its location within the host lattice.
Computational and experimental studies have extensively investigated the effects of substituting molybdenum with chromium in the PbMoO₄ lattice. Theoretical calculations, specifically those based on density functional theory (DFT), reveal that the electronic structure of pure PbMoO₄ is characterized by a valence band maximum (VBM) composed of O 2p and Pb 6s orbitals, while the conduction band minimum (CBM) is primarily formed by Mo 4d orbitals.
When chromium is introduced (forming PbMo₁₋ₓCrₓO₄), it creates a distinct acceptor level within the forbidden band gap. aip.org This new energy level is composed of Cr 3d orbitals and is situated below the original Mo 4d conduction band. aip.org This modification is crucial as it effectively reduces the energy required to excite an electron. The visible light response observed in chromium-doped this compound is attributed to the electronic excitation from the Pb 6s + O 2p valence band to this newly formed Cr 3d acceptor level. aip.org
For instance, in PbMo₀.₉₈Cr₀.₀₂O₄, this doping strategy results in a significantly reduced energy gap of 2.26 eV, enabling the absorption of visible light and enhancing properties such as photocatalytic activity. aip.org The introduction of the Cr 3d orbitals creates an intermediate step for electron excitation, fundamentally altering the material's interaction with light.
While chromium has been a primary focus, other dopants, such as rare-earth elements, have also been studied to modify the properties of this compound, particularly for optical applications. The introduction of neodymium (Nd³⁺) ions, for example, has been investigated through optical absorption spectroscopy. Studies analyzing the absorption bands of Nd³⁺-doped PbMoO₄ apply theoretical frameworks like the Judd-Ofelt theory to interpret the intensities of electronic transitions. aps.org This analysis focuses on the localized electronic states of the dopant ion itself rather than a modification of the entire band structure of the host material. The agreement between theoretical calculations and experimental observations of absorption intensities improves significantly when the actual, lower site symmetry (S₄) of the Nd ion in the lattice is considered, as opposed to a more idealized approximation (D₂d). aps.org
Correlation of Computational Predictions with Experimental Electronic Structure Findings
A critical aspect of materials science is the validation of theoretical models with experimental data. In the study of this compound, there is a strong correlation between computational predictions of its electronic structure and experimental findings, particularly concerning its band gap.
Ab initio calculations based on DFT are a powerful tool for predicting the electronic band structure. For pure PbMoO₄, calculations predict an indirect band gap. aip.orgresearchgate.net One computational study reported a calculated indirect band gap of 2.67 eV at ambient pressure, which is in close agreement with the experimentally observed direct band gap value of 2.71 eV determined from optical absorption spectroscopy. aip.org Another investigation using a different DFT functional (B3LYP-D3) calculated an indirect band gap of 3.54 eV for PbMoO₄ nanocrystals, which also showed excellent agreement with the experimental optical band gap of approximately 3.5 eV derived from the same samples. mdpi.com
These studies highlight a common feature of DFT calculations, which is the tendency to underestimate band gap values compared to experimental results; however, the trends and relative values are often accurately predicted. aip.orgmdpi.com For PbMoO₄, the agreement is notably strong.
Furthermore, computational studies have successfully elucidated the composition of the band edges. It has been shown theoretically that the band gap in this compound occurs between the Pb 6s levels at the top of the valence band and antibonding O 2p levels at the bottom of the conduction band. aip.org This theoretical insight explains experimental observations, such as the significant pressure-dependent redshift of the band gap, which is attributed to the delocalized character of these orbitals and the higher compressibility of the PbO₈ dodecahedral units compared to the MoO₄ tetrahedral units. aip.org
Data Tables
Table 1: Comparison of Calculated and Experimental Band Gap (Eg) of this compound (PbMoO₄)
| Method | Calculated Eg (eV) | Experimental Eg (eV) | Nature of Band Gap | Reference |
|---|---|---|---|---|
| Ab initio Calculation | 2.67 | 2.71 | Indirect (Calculated), Direct (Experimental) | aip.org |
Photocatalytic Applications and Reaction Mechanisms of Lead Molybdate
Fundamental Principles of Lead Molybdate (B1676688) Photocatalysis
The photocatalytic process hinges on the ability of a semiconductor to generate reactive charge carriers when illuminated by light of sufficient energy.
As a semiconductor, lead molybdate possesses a defined band structure consisting of a valence band (VB) and a conduction band (CB), separated by a band gap. When PbMoO₄ is irradiated with photons having energy equal to or greater than its band gap, electrons (e⁻) are excited from the VB to the CB. This process leaves behind positively charged "holes" (h⁺) in the VB, creating electron-hole pairs. researchgate.net
These photogenerated charge carriers are the primary drivers of the photocatalytic process. The electrons in the conduction band act as reducing agents, while the holes in the valence band are powerful oxidizing agents. For photocatalysis to be efficient, these charge carriers must separate and migrate to the catalyst's surface to initiate redox reactions with adsorbed molecules. mdpi.com The inherent ability of 2D this compound nanoparticles to separate these charges has been demonstrated through photoelectrochemical measurements, which show a strong photocurrent response upon illumination that ceases in the dark, indicating effective charge separation. deswater.com
A significant challenge in photocatalysis is the rapid recombination of photogenerated electrons and holes, which releases energy as heat or light and drastically reduces the catalyst's quantum efficiency. researchgate.net Several strategies have been developed to mitigate this issue in this compound systems.
One of the most effective approaches is the formation of heterojunctions with other materials, such as organic semiconductors. For instance, combining PbMoO₄ with a donor-acceptor conjugated polymer like poly-benzothiadiazole (BBT) creates a heterostructure where photoexcited electrons from the polymer can easily transfer to the conduction band of the this compound. mdpi.com This spatial separation of charges suppresses recombination and enhances photocatalytic activity. mdpi.com Photocurrent measurements of such heterojunctions show a significantly higher response compared to the individual components, confirming a decrease in the recombination of electron-hole pairs. mdpi.com
Other strategies include:
Morphology Control: Synthesizing PbMoO₄ with specific crystal facets or nanostructures can influence charge separation efficiency.
Doping: Introducing other elements into the PbMoO₄ crystal lattice can create defects that trap charge carriers, preventing immediate recombination.
Plasmonic Enhancement: Coupling with noble metal nanoparticles can enhance light absorption and promote charge separation through surface plasmon resonance effects.
Photocatalytic Degradation of Organic Pollutants by this compound
This compound has demonstrated considerable potential in breaking down a wide array of organic pollutants found in wastewater, including industrial dyes and pharmaceuticals.
Various studies have confirmed the ability of this compound and its composites to degrade persistent dyes under UV or visible light irradiation. The degradation efficiency is influenced by factors such as catalyst morphology, light source, and the specific dye's chemical structure. For example, black this compound nanoparticles, synthesized via a glycol-solvothermal method, have shown excellent performance in degrading methylene (B1212753) blue under visible light, an outcome attributed to a modified energy band structure and larger surface area. researchgate.net Similarly, other molybdate-based systems have proven effective against dyes like Rhodamine B and Congo Red. researchgate.netresearchgate.netmdpi.com
Photocatalytic Degradation of Dyes by Molybdate-Based Catalysts
| Pollutant | Catalyst System | Irradiation Time (min) | Degradation Efficiency (%) | Reference |
|---|---|---|---|---|
| Methylene Blue | Black PbMoO₄ Nanoparticles | Not Specified | High | researchgate.net |
| Methylene Blue | Na₂Ni(MoO₄)₂ | 120 | 95 | doi.org |
| Rhodamine B | PbMoO₄ | 5760 | 80 (Mineralization) | researchgate.net |
| Rhodamine B | Ag-BaMoO₄:Er³⁺/Yb³⁺ | 90 | 99.6 | researchgate.net |
| Congo Red | Bi₂(MoO₄)₃ with excess MoO₃ | 60 | ~100 | researchgate.net |
Beyond dyes, this compound is effective against more complex and often more harmful organic pollutants like pharmaceuticals and phenols. Non-layered 2D PbMoO₄ nanoparticles have been successfully applied to the degradation of tetracycline (B611298) (TC) in various water matrices, achieving removal rates of up to 96%. deswater.com The degradation rate was observed to decrease as the initial concentration of TC increased, with 97.1% of a 50 mg/L solution being degraded in 120 minutes, compared to 86% of a 250 mg/L solution. deswater.com Other studies have explored the degradation of contaminants like ciprofloxacin, ibuprofen, and phenol (B47542) using various molybdate-based photocatalysts. researchgate.netresearchgate.netnih.govresearchgate.net
Photocatalytic Degradation of Pharmaceuticals and Other Contaminants by Molybdate-Based Catalysts
| Pollutant | Catalyst System | Initial Concentration (mg/L) | Irradiation Time (min) | Degradation Efficiency (%) | Reference |
|---|---|---|---|---|---|
| Tetracycline | 2D PbMoO₄ | 50 | 120 | 97.1 | deswater.com |
| Tetracycline | 2D PbMoO₄ | 250 | 120 | 86 | deswater.com |
| Ciprofloxacin | α-NiMoO₄/mpg-C₃N₄/EP | Not Specified | 80 | 96.2 | nih.gov |
| Ibuprofen | Ag-BaMoO₄:Er³⁺/Yb³⁺ | 20 | 90 | 41.5 | researchgate.net |
| Phenol | Black PbMoO₄ Nanoparticles | Not Specified | Not Specified | High | researchgate.net |
The degradation of organic pollutants by this compound photocatalysis occurs through a series of complex oxidation reactions initiated by the photogenerated charge carriers. The holes (h⁺) in the valence band can directly oxidize organic molecules adsorbed on the catalyst's surface. More importantly, these holes can react with water (H₂O) or hydroxide (B78521) ions (OH⁻) to produce highly reactive hydroxyl radicals (•OH). mdpi.com
Simultaneously, the electrons (e⁻) in the conduction band can react with dissolved oxygen (O₂) to form superoxide (B77818) radical anions (•O₂⁻). These reactive oxygen species (ROS), particularly the •OH radical, are powerful, non-selective oxidizing agents that attack the organic pollutant molecules. mdpi.com
The degradation process typically involves several steps:
Initial Attack: The ROS attack the pollutant molecule, often leading to hydroxylation, demethylation, or the opening of aromatic rings.
Formation of Intermediates: The initial attack breaks the complex molecule into smaller, intermediate organic compounds. For tetracycline, degradation pathways include demethylation, hydroxylation, deamination, and oxidation, leading to various intermediate products. researchgate.net
Mineralization: With sufficient reaction time, these intermediates are further oxidized, eventually leading to their complete mineralization into carbon dioxide (CO₂), water (H₂O), and simple inorganic ions. researchgate.net
Scavenger experiments, which introduce chemicals that selectively react with specific ROS, have confirmed that hydroxyl radicals, superoxide radicals, and holes all play a role in the degradation of pollutants like tetracycline. researchgate.netresearchgate.net
Photoreduction Applications of this compound
This compound (PbMoO₄) has demonstrated potential as a photocatalyst for various reduction reactions, leveraging its electronic structure to facilitate the conversion of environmental pollutants and the generation of valuable chemical species.
Photoreduction of Metal Ions (e.g., Hexavalent Chromium (Cr(VI)))
This compound is a promising, low-cost photocatalyst for the reduction of highly toxic hexavalent chromium (Cr(VI)) to the less harmful trivalent chromium (Cr(III)). mdpi.comresearchgate.net While pristine this compound shows limited activity under visible light due to its wide bandgap, its performance can be significantly enhanced by forming heterojunctions with visible-light-absorbing materials. mdpi.comresearchgate.net
A notable example is the combination of this compound with poly-benzothiadiazole (BBT), a D-A conjugated polymer. mdpi.com In a composite material where BBT is polymerized on the surface of nanoscale this compound (BBT-PMO(N)), a significant enhancement in photocatalytic activity for Cr(VI) reduction under visible light is observed. mdpi.comresearchgate.net The 16.7% BBT-PMO(N) composite, for instance, has shown the ability to reduce 99.8% of Cr(VI) in 60 minutes. mdpi.com The reaction rate constant for this composite was found to be 26 times that of pure BBT and 53 times that of pristine nanoscale this compound. mdpi.comresearchgate.net
The mechanism for this enhanced activity is attributed to the formation of a heterojunction between BBT and this compound. mdpi.com Under visible light irradiation, the BBT component becomes excited and generates photoelectrons. mdpi.com These electrons are then transferred to the this compound, which promotes the separation of photogenerated electron-hole pairs and suppresses their recombination. mdpi.commdpi.com This increased availability of electrons facilitates the reduction of Cr(VI). mdpi.com The wrapped structure of BBT over this compound also enhances the stability of the photocatalyst by preventing the release of lead ions due to photocorrosion. mdpi.comresearchgate.net
Table 1: Research Findings on Photocatalytic Reduction of Cr(VI) using this compound-Based Catalysts
| Catalyst | Pollutant | Light Source | Key Findings | Reference |
|---|---|---|---|---|
| 16.7% BBT-PMO(N) | Cr(VI) | Visible Light | 99.8% reduction in 60 minutes; reaction rate constant 26-fold higher than pure BBT. | mdpi.com |
| 13.3% BBT-PMO(M) | Cr(VI) | Visible Light | After four cycles, the Cr(VI) removal ratio decreased to about 70%. | mdpi.com |
| Pristine PMO(N) | Cr(VI) | Visible Light | Showed almost no photocurrent under visible light irradiation. | mdpi.com |
Generation of Reactive Oxygen Species Utilizing this compound
The photocatalytic activity of this compound also extends to the generation of reactive oxygen species (ROS). researchgate.netresearchgate.net When this compound is irradiated with light of sufficient energy, electron-hole pairs are generated. researchgate.net The photogenerated electrons can react with adsorbed oxygen molecules to form superoxide radicals (•O₂⁻). mdpi.comnih.gov These superoxide radicals can then participate in further reactions to produce other ROS, such as hydroperoxyl radicals (•HO₂) and hydroxyl radicals (•OH). nih.gov
The holes in the valence band, being powerful oxidizing agents, can react with water molecules or hydroxide ions to produce hydroxyl radicals. nih.gov These generated ROS are highly reactive and can participate in various chemical transformations, including the degradation of organic pollutants. researchgate.net Electron Paramagnetic Resonance (EPR) analysis has confirmed the generation of •O₂⁻ in this compound photocatalytic systems. mdpi.com The efficient separation of electron-hole pairs is crucial for maximizing the production of ROS, as it prevents their recombination and makes them available for redox reactions. researchgate.net
Advanced Strategies for Enhancing this compound Photocatalytic Efficiency
To overcome the limitations of pristine this compound, such as its wide bandgap and the rapid recombination of photogenerated electron-hole pairs, various strategies have been developed to enhance its photocatalytic efficiency. researchgate.netresearchgate.net
Nanostructure and Morphology Control for Enhanced Photocatalysis
Controlling the nanostructure and morphology of this compound is a key strategy to improve its photocatalytic performance. researchgate.netsruc.ac.uk The synthesis of this compound with specific morphologies, such as nanoparticles, can significantly increase the specific surface area. mdpi.comresearchgate.net A larger surface area provides more active sites for the adsorption of reactants and for photocatalytic reactions to occur. mdpi.com
For instance, black this compound nanoparticles synthesized by a glycol-solvothermal method, with sizes ranging from 30-50 nm, have demonstrated excellent visible-light-responsive photocatalytic activities. researchgate.net The enhanced performance of such nanostructures is attributed to their novel energy band structure, smaller size, and larger specific surface area, which collectively delay the recombination of electron-hole pairs and lead to a higher production of reactive oxygen species. researchgate.net The morphology of the this compound particles also influences the properties of composite materials. For example, the particle size of this compound has a key influence on the morphology of BBT-PMO photocatalysts. mdpi.com
Table 2: Impact of Nanostructure on this compound Photocatalyst Properties
| Material | Morphology | Key Property Enhancement | Reference |
|---|---|---|---|
| Black PbMoO₄ | Nanoparticles (30-50 nm) | Enhanced visible light response and larger specific surface area. | researchgate.net |
| 16.7% BBT-PMO(N) | Nanoscale PbMoO₄ core | Increased specific surface area and enhanced Cr(VI) adsorption. | mdpi.com |
Surface Modification Techniques for this compound Photocatalysts
Surface modification is another critical approach to augmenting the photocatalytic efficiency of this compound. researchgate.net This can involve doping, forming heterojunctions, or depositing plasmonic materials on the surface. researchgate.net The goal of these modifications is often to extend the light absorption range of this compound into the visible spectrum and to improve the separation of photogenerated charge carriers. researchgate.net
One effective surface modification technique is the creation of a heterojunction with another semiconductor. As discussed previously, coating this compound with a polymer like BBT creates an organic-inorganic hybrid system that enhances photocatalytic Cr(VI) reduction. mdpi.com This surface modification not only improves charge separation but can also increase the stability of the this compound by preventing photocorrosion. mdpi.com
Another approach is surface functionalization with molecules that can alter the electron density at the interface between the photocatalyst and the surrounding medium. nih.gov This can influence the surface band edge positions, potentially enhancing charge separation and providing more kinetic energy for the catalytic reaction. nih.gov The adsorption of dyes, such as alizarin (B75676), onto the surface of this compound has been explored, which was found to strongly enhance cathodic photocurrent generation, a phenomenon that can be utilized in the photoreduction of metal ions or the generation of reactive oxygen species. researchgate.net
Adsorption of Organic Sensitizers (e.g., Alizarin) on this compound Surface
One effective method to extend the light absorption range of wide band-gap semiconductors like this compound into the visible spectrum is through dye sensitization. This process involves the adsorption of organic dye molecules onto the semiconductor's surface. When these dye molecules absorb light, they become excited and inject electrons into the conduction band of the semiconductor, initiating the photocatalytic process.
Alizarin, an anthraquinone (B42736) dye, has been studied as an organic sensitizer (B1316253) for this compound. Spectroscopic characterization and DFT calculations have shown that the alizarin dye binds to the Molybdenum(VI) centers exposed on the surface of the PbMoO₄ catalyst. mdpi.com This interaction facilitates a charge transfer process upon photoexcitation. The adsorption of alizarin onto the this compound surface has been found to strongly enhance the generation of cathodic photocurrent. mdpi.comresearchgate.net This enhanced photocurrent can be utilized in various photocatalytic applications, such as the photoreduction of metal ions or the generation of reactive oxygen species for pollutant degradation. mdpi.comresearchgate.net The binding mechanism typically involves the phenolic hydroxyl (OH) groups or a combination of phenolic and carbonyl (C=O) groups of the alizarin molecule, which form a stable junction with the metal oxide surface, crucial for efficient charge separation. rsc.org
Utilization of Surface Modification Agents (e.g., Glycol, Acetylacetone (B45752), PVP)
Surface modification agents, often referred to as capping agents, are crucial in the synthesis of nanomaterials for controlling particle size, morphology, and preventing aggregation. nih.govd-nb.info In the context of photocatalysis, these agents can also passivate surface defects and alter the electronic properties of the material, thereby enhancing its activity.
Glycol: In the solvothermal synthesis of this compound nanoparticles, glycol has been shown to serve a dual function as both a solvent and a surface modification agent. The modification of the PbMoO₄ surface by glycol can introduce new energy levels between the valence and conduction bands. This alteration of the band structure leads to improved absorption of visible light and, consequently, enhanced photocatalytic performance in the degradation of organic pollutants.
Polyvinylpyrrolidone (PVP): PVP is a widely used polymer in nanoparticle synthesis, acting as a stabilizer and capping agent. nih.gov It effectively controls crystal growth and prevents the agglomeration of nanoparticles, which is essential for maintaining a high surface area and, thus, a greater number of active sites for photocatalysis.
Acetylacetone: Acetylacetone is known for its strong chelating properties and is often used to control the hydrolysis and condensation rates of metal precursors during sol-gel synthesis, which can be adapted for materials like molybdates. mdpi.com By controlling the particle formation, acetylacetone helps in achieving desired morphologies and sizes, which are critical for optimizing photocatalytic efficiency. nih.gov
Doping and Impurity Introduction for Photocatalytic Enhancement
Doping this compound with other elements is a strategic approach to modify its electronic band structure. This modification can narrow the band gap, create defect states within the band gap, and improve the separation efficiency of photogenerated electron-hole pairs, all of which contribute to enhanced photocatalytic activity under visible light.
Transition Metal Doping (e.g., Chromium)
The introduction of transition metal ions into the this compound lattice can create new energy levels, effectively reducing the energy required to excite an electron. While specific studies on chromium-doped this compound are not extensively detailed in the reviewed literature, research on other similar molybdate systems, such as strontium molybdate (SrMoO₄), provides insight into the potential effects. Doping SrMoO₄ with chromium (Cr³⁺) has been shown to effectively increase its photocatalytic activity for the degradation of organic dyes under visible light. chalcogen.ro The enhancement is attributed to a decrease in the material's band gap and a lower recombination rate of photoinduced electron-hole pairs. chalcogen.ro It is plausible that doping PbMoO₄ with chromium would yield similar benefits, improving its efficiency as a visible-light-driven photocatalyst.
Non-metal Doping Strategies
Doping with non-metals (such as nitrogen, carbon, or sulfur) is another effective strategy to enhance the visible-light photocatalytic activity of semiconductor oxides. mdpi.comnih.gov This approach typically involves substituting some of the oxygen atoms in the crystal lattice with the non-metal dopant. This substitution can create new energy states above the valence band, narrowing the band gap and shifting the optical absorption to the visible region. mdpi.comnih.gov Although specific research on non-metal doped this compound is limited, studies on other materials like titanium dioxide demonstrate the principle's effectiveness. For instance, doping TiO₂ with elements like boron, nitrogen, phosphorus, or iodine significantly red-shifts the absorption wavelength, increasing the catalyst's effectiveness under sunlight. nih.gov Applying similar strategies to this compound could potentially unlock its capabilities for efficient visible-light photocatalysis.
Development of Heterojunction and Plasmonic Structures with this compound
To overcome the limitations of single-component photocatalysts, such as the rapid recombination of electron-hole pairs, researchers have focused on developing composite materials like heterojunctions and plasmonic structures.
Heterojunctions: Creating a heterojunction involves interfacing this compound with another semiconductor or a conductive polymer. This structure facilitates the efficient separation and transfer of photogenerated charge carriers at the interface, significantly suppressing recombination. A notable example is a heterojunction composed of this compound (PMO) and the D-A conjugated polymer poly-benzothiadiazole (BBT). mdpi.com In this system, photoexcited electrons from the BBT polymer can easily transfer to the this compound, enhancing charge separation and dramatically increasing the photocatalytic activity for the reduction of Cr(VI) under visible light. mdpi.com The reaction rate constant for the optimized BBT-PMO nanocomposite was found to be 26 times greater than that of the pure BBT polymer. mdpi.com
Plasmonic Structures: Incorporating plasmonic nanoparticles, typically gold (Au) or silver (Ag), onto the surface of this compound can significantly boost its photocatalytic efficiency. mdpi.com These metal nanoparticles exhibit a phenomenon known as Localized Surface Plasmon Resonance (LSPR), where they strongly absorb light at a specific wavelength, leading to the collective oscillation of their conduction electrons. nih.gov This resonance enhances photocatalysis through several mechanisms:
Enhanced Light Absorption: The LSPR effect increases the absorption of visible light. rsc.orgresearchgate.net
Hot Electron Injection: The decay of surface plasmons can generate energetic "hot" electrons, which are then injected into the conduction band of the this compound, increasing the concentration of charge carriers available for redox reactions. nih.govresearchgate.net
Local Electric Field Enhancement: The strong localized electric fields generated near the metal nanoparticles can accelerate the generation of electron-hole pairs in the semiconductor. nih.gov
Studies on related molybdate systems, such as Ag/Ag₂MoO₄, have demonstrated that the SPR effect of Ag nanoparticles greatly enhances photocatalytic performance for the degradation of pollutants under visible light. rsc.orgresearchgate.net
Photostability and Reusability Studies of this compound Photocatalysts
For practical applications in environmental remediation, the long-term stability and reusability of a photocatalyst are critical parameters. This compound-based photocatalysts have demonstrated excellent stability in repeated catalytic cycles.
Research has shown that both pure PbMoO₄ nanocrystals and its composite structures maintain high catalytic activity over multiple uses. For instance, in the photodegradation of Rhodamine B and Remazol Brilliant Blue R dyes, PbMoO₄ nanocrystals showed no significant loss of efficiency after four consecutive cycles. mdpi.com Similarly, a heterojunction of this compound wrapped with a D-A conjugated polymer retained about 90% of its initial activity for Cr(VI) reduction after four cycles. mdpi.com Furthermore, this wrapped structure provided an environmental benefit by sustaining the high stability of the PbMoO₄ and preventing the release of lead ions through photocorrosion. mdpi.com The concentration of dissolved lead detected in the solution after four photocatalytic cycles was less than 0.1 mg/L, which is within the safe range for aquatic life. mdpi.com
Below is a table summarizing the reusability of various this compound-based photocatalysts in the degradation of different pollutants.
| Photocatalyst | Pollutant | Number of Cycles | Remaining Activity After Final Cycle | Reference |
|---|---|---|---|---|
| PbMoO₄-10 Nanocrystals | Rhodamine B (RhB) | 4 | ~100% | mdpi.com |
| PbMoO₄-10 Nanocrystals | Remazol Brilliant Blue R (RBBR) | 4 | High Stability Maintained | mdpi.com |
| 16.7% BBT-PMO(N) | Chromium(VI) | 4 | ~90% | mdpi.com |
| Ag/Ag₂MoO₄ | Ciprofloxacin | 5 | Excellent Stability | rsc.orgresearchgate.net |
Electrochemical Applications of Lead Molybdate
Photoelectrochemical Properties of Lead Molybdate (B1676688)
The photoelectrochemical behavior of lead molybdate is particularly noteworthy, especially its capacity for photocurrent switching and the underlying mechanisms of photocurrent generation.
This compound has been identified as one of a limited number of materials that exhibit the Photoelectrochemical Photocurrent Switching (PEPS) effect. rsc.org This phenomenon involves the switching between anodic and cathodic photocurrents under specific external polarization and/or illumination by light of appropriate photon energy. rsc.org The PEPS effect in PbMoO4 has been observed even in the absence of oxygen in the electrolyte, highlighting its intrinsic photoelectrochemical characteristics. researchgate.net This property makes this compound a potential candidate for the development of simple logic devices, such as logic gates or switches, and more intricate optoelectronic circuits. researchgate.netrsc.org
The mechanism behind the photocurrent generation and the PEPS effect in this compound is often attributed to the oxidation/reduction processes involving redox couples in the electrolyte. A notable example is the cerium(IV)/cerium(III) (Ce⁴⁺/Ce³⁺) redox couple. researchgate.netrsc.org In the presence of this redox couple, PbMoO4 consistently exhibits the PEPS effect. researchgate.net
Research has also explored modifying the surface of PbMoO4, for instance, through the adsorption of alizarin (B75676). researchgate.net While alizarin adsorption can significantly enhance cathodic photocurrent generation, it simultaneously diminishes the anodic photocurrent, effectively eliminating the switching effect in such systems. researchgate.net However, the strong cathodic photocurrent generated in these modified systems can still be valuable for photocatalytic applications, such as the photoreduction of metal ions or the generation of reactive oxygen species and solar fuels. researchgate.net
Energy Storage Systems Utilizing this compound
This compound and related molybdate materials are being investigated for their potential in various energy storage applications, including supercapacitors and batteries.
While direct studies on this compound (PbMoO4) as a standalone supercapacitor electrode material are less prevalent in the provided search results, other transition metal molybdates (e.g., Ni, Co, Mn, Fe, Zn molybdates) have attracted significant attention for supercapacitor applications. researchgate.netmdpi.com These materials are favored due to their multi-electron redox capability, good electrical conductivity, and stable crystal structures, which contribute to superior electrochemical performance. researchgate.net Molybdate-based electrodes, including composites, have shown promising results in terms of specific capacitance and energy density. For instance, a ternary metal oxide in molybdate composite [(Mn₁/₃Co₁/₃Ni₁/₃)MoO₄] demonstrated a specific capacity of 35 C g⁻¹ (58 F g⁻¹) and an energy density of 50 Wh kg⁻¹ at 500 W kg⁻¹ in an aqueous NaOH electrolyte. aip.org
The performance of molybdate-based supercapacitors can be enhanced by controlling morphology and by combining them with carbon-based materials to address issues like low electrical conductivity and surface degradation during redox reactions. nih.gov For example, magnesium molybdate (MMO) composited with multiwalled carbon nanotubes (MMO/C) showed a significant boost in capacity from 125 F g⁻¹ to 571 F g⁻¹ at 1 A g⁻¹, along with improved cycle life and rate performance. nih.gov
Table 1: Representative Performance of Molybdate-Based Supercapacitor Materials
| Material | Specific Capacitance (F g⁻¹) | Current Density (A g⁻¹) | Energy Density (Wh kg⁻¹) | Power Density (W kg⁻¹) | Cycle Life (Cycles) | Retention (%) | Reference |
| (Mn₁/₃Co₁/₃Ni₁/₃)MoO₄ composite | 58 | 0.5 | 50 | 500 | 2000 | 90 | aip.org |
| Ni₁₋ₓCoₓMoO₄·nH₂O (Ni:Co=3:1) | 1390 | 1 | 72.45 | 2688.8 | 11000 | 94.4 | nih.gov |
| MnMoO₄/MWCNT composite | 571 | 1 | 29.6 | 660.1 | 2000 | 84.3 | nih.gov |
Molybdate materials, including this compound, have been explored as electrode materials in various battery systems. Transition metal molybdates (e.g., Fe, Ni, Mn molybdates) are particularly noted for their high theoretical capacity and the multivalent states of molybdenum, making them attractive for high-performance lithium-ion batteries. oaepublish.com However, challenges such as poor conductivity and significant volume changes during charge and discharge cycles can hinder their electrochemical performance. oaepublish.com
For instance, lithium molybdate (Li₂MoO₄) composited with carbon nanofibers (Li₂MoO₄@CNF) has been investigated as an anode material for lithium-ion batteries. oaepublish.com The Li₂MoO₄@CNF composite exhibited superior specific capacity and cycling stability compared to bare Li₂MoO₄, reaching 760 mAh g⁻¹ after 100 cycles at a current density of 100 mA g⁻¹. oaepublish.com This enhanced performance is attributed to the reversible Li-ion intercalation in the amorphous LiₓMoᵧO₂ phase. oaepublish.com
In aqueous zinc-ion batteries, manganese molybdate (MnMoO₄) has been implemented as a cathode material. acs.org Both manganese and molybdate metal centers in MnMoO₄ have been determined to be redox active, contributing to the material's theoretical capacity. acs.org
Electrocatalytic Activity of this compound and its Composites
The electrocatalytic activity of this compound and its composites is an area of ongoing research, particularly for reactions like oxygen evolution reaction (OER) and hydrogen evolution reaction (HER), which are crucial for water splitting and other energy conversion processes. While direct information on this compound's electrocatalytic activity is limited in the provided search results, the broader class of metal molybdates and their composites demonstrate significant electrocatalytic potential.
Table 2: Electrocatalytic Performance of Molybdate-Based Materials for OER
| Material | Overpotential at 10 mA cm⁻² (mV) | Tafel Slope (mV dec⁻¹) | Stability (Hours) | Reference |
| CoMoO₄/GPLC composite | 289 | 60.4 | 30 | mdpi.com |
| S-doped FeMoO₄ | ~290 (for OER) | Not specified | High robustness | researchgate.net |
Influence of Anionic Counterparts on Molybdate-Based Materials for Electrochemical Performance
Research comparing nickel molybdate (NiMoO4) and nickel tungstate (B81510) (NiWO4) in pseudo-capacitor applications highlights the critical role of the anion. NiMoO4 consistently demonstrates superior charge storage performance and enhanced capacity retention when compared to NiWO4. For instance, NiMoO4 has exhibited a discharge capacitance of 124 F·g⁻¹, notably higher than the 77 F·g⁻¹ observed for NiWO4. Furthermore, NiMoO4 maintained 87.14% capacity retention after 1000 cycles, surpassing NiWO4's 82.22% under similar conditions. The diminished electrochemical performance of NiWO4 is attributed to its redox behavior during cycling, specifically the formation of a passivation layer composed of tungsten trioxide (WO3) on the electrode surface in alkaline solutions. In contrast, the redox behavior of NiMoO4 is characterized by its full reversibility, which contributes to its superior performance.
Beyond specific material comparisons, the presence of various inorganic anions in the aqueous environment can also influence the chemical stability and electron transfer processes of molybdenum-based nanosheets, such as molybdenum disulfide (MoS2). Strong nucleophilic anions, including bicarbonate (HCO3⁻) and hydrogen phosphate (B84403)/dihydrogen phosphate (HPO4²⁻/H2PO4⁻), have been shown to enhance electron transfer from MoS2 to oxygen, leading to faster oxygen reduction reaction kinetics. This effect is consistent with observed higher oxidation currents in the presence of these anions, suggesting that anions can trigger changes in the chemical potential of the MoS2 surface based on their nucleophilicities.
Table 1: Comparative Electrochemical Performance of NiMoO4 vs. NiWO4 in Pseudo-capacitors
| Material | Discharge Capacitance (F·g⁻¹) | Capacity Retention after 1000 Cycles (%) | Key Electrochemical Behavior |
| NiMoO4 | 124 | 87.14 | Fully reversible redox |
| NiWO4 | 77 | 82.22 | Passivation layer formation (WO3) |
Electrochemical Deposition Processes Involving Molybdate Ions
Electrochemical deposition offers a versatile route for synthesizing thin films and coatings of molybdenum and its compounds from solutions containing molybdate ions. The process parameters, including the concentration of molybdate ions, temperature, and potential, play crucial roles in determining the composition, morphology, and quality of the deposited materials.
Studies on the electrochemical co-deposition of thin molybdenum-sulfur (Mo-S) films from aqueous electrolytes containing molybdate and sulfite (B76179) ions have demonstrated the feasibility of this approach. The concentration of molybdate ions significantly influences the co-deposition potential, as well as the final composition and quality of the resulting Mo-S thin films. An increase in molybdate ion concentration can shift the electrolytic co-deposition potential towards the positive side. The electroreduction of molybdate ions in aqueous media is a multi-step process, typically occurring in two steps within a specific potential range (e.g., from a stationary potential of 0.25 V to -0.7 V). The kinetics and speed of this electroreduction process are dependent on the cathodic potential sweep rate and the temperature of the electrodeposition bath.
While the electrochemical reduction of molybdate ions to metallic molybdenum is possible, it often faces challenges. The deposition process can be inefficient, with a significant portion of the current being consumed by the electrolysis of water, leading to hydrogen evolution. Obtaining smooth, adherent metallic molybdenum coatings from aqueous electrolytes containing molybdate ions is particularly difficult, often resulting in poorly adherent mixed oxides or very thin metallic films (e.g., less than 0.1 µm).
This compound (PbMoO4) itself can be synthesized through electrochemical routes or methods involving molybdate precursors. For instance, PbMoO4 nanoparticles can be prepared via simple solvothermal methods, where lead nitrate (B79036) (Pb(NO3)2) and ammonium (B1175870) molybdate ((NH4)6Mo7O24·4H2O) are common precursors. The reaction mixture's composition, specifically the ratio of lead to molybdate ions, has been shown to influence the morphology and electronic structure of the resulting semiconductor material. Furthermore, the synthesis of this compound has been explored in molten salt systems, offering a low-temperature alternative (e.g., 600–650°C) compared to traditional high-temperature methods.
Table 2: Key Parameters and Outcomes in Electrochemical Deposition Involving Molybdate Ions
| Process/Material | Key Parameters Influenced | Observed Outcomes/Characteristics | Reference |
| Mo-S Film Co-deposition | Molybdate ion concentration | Shifts in co-deposition potential, affects film composition and quality | |
| Molybdate Ion Electroreduction | Cathodic potential sweep rate, bath temperature | Multi-step reduction process, speed dependence on parameters | |
| Metallic Molybdenum Deposition | Electrolyte composition, current efficiency | Inefficient deposition, hydrogen evolution, poorly adherent films | |
| PbMoO4 Synthesis (Hydrothermal) | Ratio of lead to molybdate ions | Influences morphology and electronic structure of PbMoO4 |
Advanced Materials and Composites Incorporating Lead Molybdate
Organic-Inorganic Hybrid Systems with Lead Molybdate (B1676688)
Organic-inorganic hybrid systems incorporating lead molybdate represent a promising class of materials that combine the tunable properties of organic components with the robust characteristics of inorganic semiconductors. These hybrid materials are designed to achieve synergistic effects, particularly in photocatalysis and optoelectronics. For instance, modifying the surface of PbMoO4 with organic dyes, such as alizarin (B75676), has been shown to enhance cathodic photocurrent generation, indicating its potential in photoelectrochemical applications rsc.org.
A notable development in organic-inorganic hybrid systems involves the use of polymer-coated this compound for photocatalytic applications. This compound, while possessing a wide bandgap and strong redox ability under ultraviolet light, exhibits limited photocatalytic activity under visible light mdpi.comresearchgate.net. To overcome this limitation, it is often combined with visible light-absorbing materials.
A highly efficient approach involves coating this compound (PMO) with donor-acceptor (D-A) conjugated polymers, such as poly-benzothiadiazole (BBT). The BBT-PMO heterojunction photocatalyst is synthesized by polymerizing BBT on the surface of PMO mdpi.comresearchgate.net. This composite material demonstrates significantly enhanced capabilities for reducing highly toxic heavy metal chromium(VI) (Cr(VI)) in water under visible light irradiation mdpi.comresearchgate.net.
Research Findings on BBT-PMO Photocatalysts: The performance of these hybrid photocatalysts is notably superior to their individual components. For example, a nanoscale 16.7% BBT-PMO composite exhibited the best performance in Cr(VI) reduction. The observed reaction rate constant (k_obs) for this composite was 26-fold greater than that of pure BBT and a remarkable 53-fold greater than that of pristine nanoscale PMO mdpi.comresearchgate.net. This enhanced activity is attributed to the formation of a heterojunction structure, which facilitates efficient charge separation and suppresses electron-hole recombination ereztech.commdpi.com. Furthermore, the in situ synthesis of BBT on the PMO surface alters the morphology of the BBT component, increasing the specific surface area of the composite and enhancing its ability to adsorb Cr(VI) mdpi.com. The photocatalytic activity of the BBT-PMO composite was maintained even after four reaction cycles, indicating its stability mdpi.comresearchgate.net.
Photocatalytic Performance of BBT-PMO Composites for Cr(VI) Reduction:
| Sample | Reaction Rate Constant (k_obs, min⁻¹) mdpi.com | Fold Enhancement vs. Pure BBT mdpi.com | Fold Enhancement vs. Pristine PMO(N) mdpi.com |
| Pure BBT | 0.012 | 1 | - |
| Pristine PMO(N) | - | - | 1 |
| 13.3% BBT-PMO(M) | 0.031 | - | - |
| 16.7% BBT-PMO(N) | 0.316 | 26 | 53 |
Glass-Crystalline Composite Materials Containing this compound Nanocrystals
Glass-crystalline composite materials that incorporate this compound nanocrystals offer unique properties, combining the transparency and processability of glass with the specific functionalities of crystalline phases. These composites are particularly relevant for applications requiring tailored optical and structural characteristics. Nanocrystalline this compound can be synthesized through various methods, including chemical precipitation and glycol-solvothermal routes, yielding scheelite-type tetragonal structures with sizes typically in the range of 30-50 nm capes.gov.brresearchgate.net.
This compound nanocrystals have been successfully integrated into lead-borate glassy matrixes to form glass-crystalline composites bas.bg. These materials are typically prepared using conventional melting techniques, where the content of PbMoO4 can be varied, for instance, from 5 to 40 weight percent (wt.%) bas.bg. The presence of the crystalline PbMoO4 phase within the amorphous matrix is confirmed through powder X-ray diffraction (XRD) analysis bas.bg. Lead-borate glasses are well-suited for this purpose due to their low melting temperatures, broad glass formation regions, and inherent radiation shielding properties bas.bg. The lead ions in lead-borate glasses exhibit a strong affinity for [BO3] units containing non-bridging oxygens and [MoO4]2- molybdate units, which facilitates the formation of the PbMoO4 crystalline phase within the matrix science.govnih.govscience.gov.
The incorporation of this compound nanocrystals into lead-borate glassy matrices leads to significant structural transformations within the composite material. Infrared (IR) spectroscopy studies have confirmed the presence of BO3 triangles, BO4 tetrahedra, PbOn (where n=3 and/or 4), and MoO4 units as the main structural building blocks of the amorphous network bas.bg.
A key finding is the partial dissolution of PbMoO4 within the glass matrix, where molybdenum ions are incorporated as network formers, predominantly as distorted, isolated MoO4 tetrahedra bas.bg. This incorporation of molybdenum has a notable effect on the boron-oxygen network, favoring the transformation of BO4 tetrahedral units into BO3 triangular units bas.bg.
Density Dependence on PbMoO4 Content in Lead-Borate Composites: The density of these composite materials exhibits a non-linear dependence on the increasing PbMoO4 content. A sudden drop in density is observed at approximately 10 wt.% PbMoO4, which is attributed to the BO4→BO3 transformation within the glass matrix bas.bg. Beyond this point, the density gradually increases with further additions of PbMoO4 bas.bg.
| Sample | PbMoO4 Content (wt.%) bas.bg | Density (g/cm³) bas.bg |
| P1 | 5 | 6.00 |
| P2 | 10 | 5.89 |
| P3 | 20 | 6.08 |
| P4 | 30 | 6.16 |
| P5 | 40 | 6.21 |
In general, molybdenum is primarily present as molybdate moieties [Mo(VI)O4^2-] in most glass compositions researchgate.net. In more highly polymerized glass compositions, minor levels (<20%) of Mo(VI)O6^6- moieties can also exist researchgate.net. Furthermore, there is a possibility of partial reduction of molybdenum ions from the Mo6+ state to Mo5+ and Mo4+ to Mo3+ states within these glasses nih.gov.
Heterojunction Architectures Incorporating this compound
Heterojunction architectures involving this compound are designed to enhance charge separation and transport, leading to improved performance in applications such as photocatalysis and optoelectronics. As discussed in Section 6.1.1, the formation of a heterojunction between this compound (PMO) and poly-benzothiadiazole (BBT) significantly boosts its photocatalytic efficiency for Cr(VI) reduction under visible light mdpi.comresearchgate.netresearchgate.net. This organic-inorganic heterojunction leverages the distinct electronic properties of both components to create an efficient charge transfer pathway.
Beyond organic-inorganic systems, the principle of heterojunction formation is widely applied to other molybdate-based materials. Combining two or more semiconductor materials with molybdates can lead to heterojunctions that effectively enhance the recombination rates of electron and hole pairs, crucial for improving photocatalytic activity mdpi.com. While specific examples of this compound forming heterojunctions with other inorganic semiconductors (apart from the organic polymer discussed) are less detailed in the provided search results, the general importance of molybdate-based heterojunctions for improved optoelectronic and photocatalytic performance is well-established in materials science mdpi.comacs.orgosti.gov. The electronic band structures of scheelite materials like PbMoO4 make them suitable candidates for such integrations osti.gov.
Polymer-Metal Composites for Specialized Applications (e.g., Radiation Shielding)
Polymer composites incorporating high-Z (high atomic number) materials are emerging as effective, lightweight, and flexible alternatives to traditional lead-based shielding for ionizing radiation sums.ac.irresearchgate.netnih.gov. While this compound itself is a salt rather than a metal, its lead and molybdenum content, both high-Z elements, make it a potential candidate for inclusion in such composites for specialized applications like radiation shielding.
Research has shown that polymer composites filled with high-Z compounds, including those containing molybdenum, can significantly enhance radiation attenuation properties. For instance, polydimethyl silicone rubber-based polymer composites filled with molybdenum and bismuth have been fabricated and evaluated for gamma radiation shielding nih.gov. These materials demonstrate that the linear attenuation coefficient increases with the addition of molybdenum and bismuth nih.gov.
Radiation Shielding Performance of Molybdenum and Bismuth-Filled Polymer Composites:
| Composite | Filler Concentration (phr) | Linear Attenuation Coefficient (cm⁻¹) at 80 keV nih.gov | Linear Attenuation Coefficient (cm⁻¹) at 356 keV nih.gov | Linear Attenuation Coefficient (cm⁻¹) at 662 keV nih.gov | HVL Thickness (cm) at 80 keV nih.gov | HVL Thickness (cm) at 356 keV nih.gov | HVL Thickness (cm) at 662 keV nih.gov |
| 1MMB | 20Mo + 10Bi | 0.653 | 1.341 | 0.102 | 1.06 | 0.51 | 6.73 |
| 2MMB | 40Mo + 20Bi | 1.017 | 1.793 | 0.152 | 0.68 | 0.38 | 4.532 |
These findings indicate that the mass attenuation coefficient of these novel composites can be higher than conventional materials like lead and barite for certain gamma ray energies (e.g., 356 keV) nih.gov. The light weight and flexibility of these polymer-based materials allow them to be molded into various forms, making them a viable substitute for traditional heavy and toxic lead shielding nih.gov. The development of such composites aligns with the broader effort to find lead-free alternatives for radiation protection in diverse settings, including medical applications sums.ac.irresearchgate.net.
Sensor Technologies Utilizing Lead Molybdate
Biosensing Applications of Lead Molybdate (B1676688)
Lead molybdate plays a crucial role in the development of highly sensitive biosensors, particularly those based on surface plasmon resonance (SPR) principles.
PbMoO-based SPR biosensors have been specifically developed for the early detection of biological analytes, including malaria pathogens in red blood cells. ereztech.comnih.govamericanelements.comnih.govamericanelements.comflybase.org An optimized sensor employing this compound as a dielectric layer demonstrated remarkable performance metrics for malaria detection. ereztech.com This sensor achieved a sensitivity of 366.0804 °/RIU, a quality factor (QF) of 170.068 RIU⁻¹, a detection accuracy of 4.451, and a limit of detection (LOD) of 0.0000126073. ereztech.com These performance characteristics indicate a significant advantage over some existing methods for malaria detection, highlighting the potential of this compound in advancing diagnostic and management strategies for the disease. ereztech.com
Table 1: Performance Parameters of an Optimized PbMoO-based SPR Biosensor for Malaria Detection
| Parameter | Value | Unit |
| Sensitivity | 366.0804 | °/RIU |
| Quality Factor (QF) | 170.068 | RIU⁻¹ |
| Detection Accuracy | 4.451 | |
| Limit of Detection | 0.0000126073 | |
| Penetration Depth | 780 | nm |
Surface Plasmon Resonance (SPR) biosensors have been introduced for the detection of chemical contaminants in food, such as melamine (B1676169). ereztech.com Melamine is a nitrogen-rich chemical contaminant that has been illicitly added to food and feed products to falsely inflate their apparent protein content. attelements.comsci-hub.sewikipedia.org While SPR biosensors are employed for melamine detection, and this compound serves as a dielectric layer in SPR biosensor designs, the specific use of this compound as the dielectric layer for melamine detection in the referenced study is not explicitly detailed. ereztech.com
Gas Sensing Applications of this compound
This compound has been investigated for its potential in gas sensing applications. It has been explored as a component, particularly when incorporated onto α-MoO porous nanosheets arrays. americanelements.com Molybdenum oxides, as a broader class of materials, are widely utilized in conductometric gas sensing due to their ability to modulate charge carrier concentration in response to various oxidizing and reducing gases. americanelements.com Furthermore, other metal molybdates, such as silver molybdates, have been studied for their effectiveness in humidity and gas sensing technologies. nih.gov
Electroanalytical Sensors Incorporating this compound
Metal molybdates are a significant family of inorganic materials recognized for their diverse applications, including in the field of sensors. nih.gov While various molybdates, such as bismuth molybdate and copper molybdate, have demonstrated utility in electrochemical sensing for detecting heavy metal ions like mercury and lead, direct and explicit research findings on this compound as the active sensing material in electroanalytical sensors are not extensively detailed in the provided literature. nih.govsigmaaldrich.comchemicalbook.com Electrochemical sensing methods generally offer advantages such as rapid analysis, precision, and cost-effectiveness for monitoring contaminated samples. americanelements.com
Optical Sensor Applications (e.g., Optical Voltage Sensors)
This compound crystals are employed in various optical sensor applications, notably in optical voltage sensors. labsolu.canih.govamericanelements.comamericanelements.com These sensors can operate based on the electrogyration effect inherent in this compound crystals. labsolu.caamericanelements.com Beyond voltage sensing, this compound crystals are also integral to magneto-optic sensors. americanelements.com These magneto-optic sensors utilize the mutual compensation between the Faraday magneto-optic effect and the electrogyration effect within the this compound crystal to accurately measure magnetic fields. americanelements.com For instance, a sensor employing a 5mm this compound crystal, oriented along its principal optical axis, was capable of measuring a 50Hz AC magnetic field within the range of 167Gs, with a compensating voltage of approximately 16.5V/Gs. americanelements.com
Role of this compound as Active Sensing Components and Dielectric Layers
This compound (PbMoO4) plays a crucial role in the development of advanced sensor technologies, serving both as an active sensing component and as a dielectric layer. Its diverse properties, including excellent optical, electronic, and dielectric characteristics, enable its application across various sensing platforms, from environmental monitoring to biomedical diagnostics and high-energy physics.
This compound as Active Sensing Components
PbMoO4's inherent properties, such as its photoluminescence, electrical conductivity, and specific surface reactivity, allow it to function directly in detecting various analytes or phenomena.
Humidity Sensorsthis compound has been investigated for its utility in humidity sensing applications. When incorporated into composite materials, PbMoO4 contributes to the sensing mechanism through changes in electrical conductivity upon the adsorption of water vapor. Studies have shown that composites of metal molybdates and molybdenum trioxide (MoO3), specifically PMMO-28 (20 mol% PbMoO4 and 80 mol% MoO3 doped with 2 mol% Li+), exhibit high sensitivity to humidity. The sensitivity factor (Sf), defined as the ratio of resistance at low relative humidity (RH) to high RH, highlights its performance. At ambient temperature, the PMMO-28 composite demonstrated a sensitivity factor of 4814 ± 300.researchgate.netThe sensing mechanism in such ceramic-type humidity sensors often involves ionic conduction, electronic conduction, or a combination thereof, relying on superficial water vapor adsorption processes.nih.govresearchgate.net
Table 1: Humidity Sensing Performance of PbMoO4-based Composites
| Composite Material | Composition (mol%) | Doping | Sensitivity Factor (Sf) | Temperature | Reference |
| PMMO-28 | PbMoO4 (20), MoO3 (80) | Li+ (2) | 4814 ± 300 | Ambient | researchgate.net |
Scintillation and Cryogenic DetectorsPbMoO4 single crystals are widely employed in scintillation detectors, including cryogenic phonon scintillation detectors (CPSD), which are critical for applications in high-energy physics, dark matter searches, and neutrinoless double beta decay experiments.unesp.brmdpi.comrefractiveindex.infoThese crystals exhibit luminescence and scintillation properties when excited by UV, X-rays, and gamma-rays. For instance, a PbMoO4 crystal grown from ancient lead and purified MoO3 powders showed a scintillation light yield of 127% compared to a reference crystal under 662 keV γ-ray excitation at 10 K, demonstrating its potential as a high-performance cryogenic scintillator.mdpi.com
Table 2: Scintillation Properties of PbMoO4 Crystals
| Crystal Type | Excitation Source | Temperature (K) | Scintillation Light Yield (% of reference) | Reference |
| Grown from Ancient Pb | 662 keV γ-rays (137Cs) | 10 | 127% | mdpi.com |
This compound as Dielectric Layers
The dielectric properties of PbMoO4 are crucial for its application as a dielectric layer in various sensor architectures, influencing performance parameters such as sensitivity and signal integrity.
General Dielectric PropertiesPbMoO4 exhibits notable dielectric characteristics. Studies on PbMoO4 single crystals have reported a static refractive index of approximately 2.25 and a static dielectric constant of 5.08.researchgate.netFurther investigations using spectroscopic ellipsometry revealed that the dielectric constant can increase to 5.42 with energy up to 2.60 eV.researchgate.netOther reported values for zero-frequency refractive index and dielectric constant are 2.04 and 4.15, respectively, with a high-frequency dielectric constant of 4.36.researchgate.netThese properties underscore its suitability for optoelectronic and sensor applications.researchgate.netmetu.edu.tr
Table 3: Optical and Dielectric Constants of PbMoO4 Single Crystals
| Property | Value | Energy/Wavelength Range | Reference |
| Static Refractive Index | 2.25 | N/A | researchgate.net |
| Static Dielectric Constant | 5.08 | N/A | researchgate.net |
| Dielectric Constant (Max) | 5.42 | Up to 2.60 eV | researchgate.net |
| Zero-Frequency Refractive Index | 2.04 | N/A | researchgate.net |
| Zero-Frequency Dielectric Constant | 4.15 | N/A | researchgate.net |
| High-Frequency Dielectric Constant | 4.36 | N/A | researchgate.net |
| Optical Band Gap | 3.05 eV (direct) | 360-1000 nm | researchgate.net |
| Optical Band Gap | 3.09 eV | N/A | researchgate.net |
Microwave Dielectric CeramicsPbMoO4 ceramics are promising materials for low-temperature cofired ceramic (LTCC) applications due to their excellent microwave dielectric properties and low sintering temperatures. A tetragonal structured PbMoO4 ceramic, prepared via a solid-state reaction method, achieved relative densities above 97% when sintered around 600°C. The optimal microwave dielectric properties were observed in ceramics sintered at 650°C for 2 hours, yielding a permittivity of approximately 26.7, a quality factor (Q×f) of about 42,830 GHz (at 6.2 GHz), and a temperature coefficient of resonant frequency (τf) of 6.2 ppm/°C. These characteristics make PbMoO4 a viable candidate for various microwave and high-frequency electronic devices.researchgate.net
Table 4: Microwave Dielectric Properties of PbMoO4 Ceramics
| Sintering Temperature (°C) | Relative Density (%) | Permittivity (εr) | Quality Factor (Q×f) (GHz) | Temperature Coefficient (τf) (ppm/°C) | Reference |
| 650 (for 2h) | >97 | ~26.7 | ~42,830 (at 6.2 GHz) | 6.2 | researchgate.net |
Environmental Remediation Strategies Involving Lead Molybdate
Adsorption Mechanisms of Heavy Metal Ions by Lead Molybdate (B1676688)
The removal of heavy metal ions by lead molybdate, or materials that form this compound, is largely attributed to sophisticated adsorption mechanisms. These mechanisms involve both physical and chemical interactions, leading to efficient and selective uptake of pollutants.
Selective Removal of Lead Ions (Pb²⁺) through α-MoO₃ Transformation to this compound
A highly efficient and selective method for the removal of lead ions (Pb²⁺) involves the use of α-MoO₃ porous nanosheets, which facilitate the formation of this compound. These two-dimensional (2D) hand-like structured α-MoO₃ porous nanosheets, synthesized via a simple hydrothermal route, demonstrate an exceptional capacity for lead ion uptake researchgate.netnih.gov.
Research findings indicate that α-MoO₃ porous nanosheets arrays can achieve a lead ion uptake capacity of up to 1450.0 mg·g⁻¹. This remarkable efficiency allows for the reduction of Pb²⁺ concentration from 20 mg·L⁻¹ to levels below 3 μg·L⁻¹, which is well below the acceptable drinking water standard of 10 μg·L⁻¹. Furthermore, these nanosheets can effectively remove 99.9% of lead ions within minutes at room temperature researchgate.netnih.gov. The excellent removal performance and high selectivity towards Pb²⁺ (over other ions such as Cu²⁺, Zn²⁺, Cr³⁺, and Cd²⁺) are a direct result of electrostatic adsorption interactions and the in situ formation of new this compound species researchgate.netnih.govimoa.info. The transformation of α-MoO₃ and Pb²⁺ into this compound is a key aspect of this selective removal process researchgate.net.
Table 1: Adsorption Performance of α-MoO₃ Porous Nanosheets for Pb²⁺ Removal
| Parameter | Value | Reference |
| Max Pb²⁺ Uptake Capacity | 1450.0 mg·g⁻¹ | researchgate.netnih.gov |
| Pb²⁺ Concentration Reduction | From 20 mg·L⁻¹ to < 3 μg·L⁻¹ | researchgate.netnih.gov |
| Removal Efficiency | 99.9% | researchgate.netnih.gov |
| Time for Removal | Within a few minutes | researchgate.netnih.gov |
| Selectivity | Higher for Pb²⁺ than Cu²⁺, Zn²⁺, Cr³⁺, Cd²⁺ | researchgate.netnih.gov |
Investigations of Electrostatic Adsorption and Coordination Bond Formation in Metal Ion Uptake
The mechanisms underlying the adsorption of heavy metal ions, including Pb²⁺, by materials like this compound or its precursors, involve a combination of electrostatic adsorption and coordination bond formation. Electrostatic adsorption interactions occur between the oxygen-containing functional groups present on the adsorbent's surface and the positively charged metal ions researchgate.net. The presence of oxygen vacancies on the surface, often associated with a negative zeta potential, enhances strong electrostatic adsorption researchgate.net.
Beyond electrostatic forces, the partial formation of coordination bonds between oxygen groups and Pb²⁺ ions also contributes significantly to the uptake mechanism researchgate.net. This chemical adsorption is specific in nature, where adsorbates bind to adsorbents through covalent or electrostatic bonds nih.gov. Surface functional groups, such as hydroxyl and carbonyl groups, are crucial in binding heavy metal ions through complexation and coordination wu.ac.th.
The pH of the solution is a critical factor influencing adsorption, as it affects the surface charge of the adsorbent and the ionization degree of the metal ions in an aqueous solution nih.gov. At moderate pH levels, the rate of adsorption typically increases due to reduced electrostatic repulsions resulting from the deprotonation of active sites on the adsorbent's surface nih.gov. Comprehensive investigations into these mechanisms often employ analytical techniques such as Zeta potential measurements, Infrared (IR) spectroscopy, X-ray Photoelectron Spectroscopy (XPS), and X-ray Diffraction (XRD) analyses to elucidate the adsorption process at a microscopic level researchgate.netnih.gov. The concept of surface complexation, where ions form complexes at the mineral surface, is also integral to understanding these interactions, with the electrostatic field at the interface playing a dominant role in ion binding scispace.com.
Contextual Relevance of this compound in Molybdenum Bioreduction
Molybdenum bioreduction is recognized as a sustainable tool for the remediation of molybdenum toxicity, often involving microorganisms that transform soluble molybdenum into insoluble compounds, such as "molybdenum blue" mdpi.comscience.gov. This process detoxifies soluble molybdenum by altering its redox state mdpi.com.
While this compound itself is used in analytical chemistry, specifically in the gravimetric method for the determination of molybdenum in concentrates, where molybdenum is precipitated and weighed as this compound, its direct role as an intermediate or active agent in the bioremediation process of molybdenum through microbial reduction is not explicitly detailed in the provided research science.govnih.gov. The bioreduction process primarily focuses on the microbial transformation of soluble molybdate into other insoluble molybdenum compounds to reduce toxicity mdpi.comscience.gov. Therefore, based on the available information, this compound's relevance in molybdenum bioreduction appears to be more in the context of molybdenum quantification rather than as a direct component of the bioremediation mechanism itself.
Broader Implications for Heavy Metal Contaminated Soil Remediation
Heavy metal contamination in soil poses a significant global environmental and public health challenge due to the high toxicity, mutagenic/carcinogenic potential, and non-biodegradable nature of these pollutants researchgate.netnih.govunibo.itfrontiersin.orgliteracyinstitute.org. Effective remediation strategies are essential to mitigate these risks, protect ecosystems, and promote sustainable land use frontiersin.org.
This compound's demonstrated ability for selective and efficient lead ion removal from aqueous solutions suggests its broader implications for heavy metal contaminated soil remediation, particularly through immobilization. Immobilization is a key technique that involves chemically modifying heavy metals to reduce their mobility and bioavailability in soil, thereby lowering their ecological risk frontiersin.orgresearchgate.net. The formation of stable this compound precipitates can effectively sequester lead, preventing its leaching into groundwater and uptake by plants.
Various remediation techniques are employed for heavy metal-contaminated soils, including physical, chemical, and biological methods such as phytoremediation (using plants) and microbial remediation (using microorganisms) unibo.itfrontiersin.orgresearchgate.netresearchgate.net. Often, highly efficient remediation strategies combine multiple techniques to achieve optimal results unibo.it. Materials like biochar and modified biochar are also increasingly recognized for their effectiveness in heavy metal remediation by affecting metal movement and facilitating their elimination from contaminated soil literacyinstitute.orgresearchgate.netfrontiersin.org. The principles of selective adsorption and immobilization demonstrated by this compound align with the goals of these broader soil remediation efforts, suggesting its potential as a component in integrated strategies for managing lead-contaminated sites.
Advanced Spectroscopic and Characterization Techniques in Lead Molybdate Research
Structural Characterization Methods for Lead Molybdate (B1676688)
Structural characterization techniques are fundamental for confirming the crystal phase, determining lattice parameters, and analyzing the microstructure of lead molybdate.
X-ray Diffraction (XRD) is a primary technique for determining the crystallographic structure and phase purity of this compound. PbMoO₄ typically crystallizes in a scheelite-type tetragonal structure with the I4₁/a space group and four molecular formulas per unit cell (Z=4) mdpi.comufrn.br. XRD patterns confirm the presence of this pure tetragonal phase, with characteristic diffraction peaks aligning with established crystallographic data, such as Joint Committee on Powder Diffraction Standards (JCPDS) 74-1075 or ICSD No. 26784 mdpi.commdpi.commdpi.comufrn.br.
Rietveld refinement analysis is extensively used to obtain detailed structural parameters from XRD data, including lattice parameters, unit cell dimensions, and atomic positions mdpi.commdpi.comufrn.broup.com. This method involves fitting a theoretical diffraction pattern to the experimentally observed one, allowing for the evaluation of distortions within the tetrahedral [MoO₄] clusters ufrn.br. The quality of Rietveld refinement data is commonly assessed using R-values (Rwp, Rp, Rexp, Rw, and r) and the goodness of fit (GOF) mdpi.com. Acceptable refinement quality is generally indicated by a weighted residual error (Rwp) less than 10% for medium complex phases like tetragonal PbMoO₄ mdpi.com.
Table 1: Representative Rietveld Refinement Parameters for PbMoO₄ Crystals
| Parameter | Value (Example 1) ufrn.br | Value (Example 2) mdpi.com |
| Crystal System | Tetragonal | Tetragonal |
| Space Group | I4₁/a | I4₁/a |
| a (Å) | ~5.43 | ~5.434 |
| c (Å) | ~12.11 | ~12.107 |
| Z (molecules per unit cell) | 4 | 4 |
| Rwp (%) | - | <9% |
| GOF | - | 1.09 - 1.15 |
Small variations in lattice parameters can be attributed to different synthesis methods and experimental conditions, such as temperature, time, and heating rate ufrn.br.
Transmission Electron Microscopy (TEM) is crucial for investigating the microstructure and nanostructure of this compound, particularly for nanocrystalline samples researchgate.netaip.org. TEM images provide direct visualization of particle shape, size, and morphology evolution during synthesis researchgate.netd-nb.info. Studies have shown that PbMoO₄ nanoparticles synthesized by various methods can exhibit average crystallite sizes ranging from approximately 22 to 25 nm, or 30 to 50 nm, depending on the solvent and synthesis conditions researchgate.netaip.org. TEM also allows for the observation of specific architectures, such as dendritic nanocrystals with branch lengths of 35-135 nm and leaflets of 10-40 nm in width d-nb.info.
Energy-Dispersive X-ray Spectroscopy (EDX or EDS), often coupled with SEM, provides elemental composition analysis of this compound samples asianpubs.orgresearchgate.netmdpi.comscielo.br. EDX spectra confirm the presence of lead (Pb) and molybdenum (Mo) and oxygen (O) in the expected ratios, indicating the chemical purity and stoichiometric composition of the synthesized material asianpubs.org. This technique can also demonstrate the even distribution of elements across the sample surface researchgate.net.
Table 2: Elemental Composition of PbMoO₄ by EDX Analysis (Example)
| Element | Atomic % (Theoretical PbMoO₄) | Atomic % (Experimental Example) asianpubs.org |
| Lead (Pb) | 14.29 | 14.3 |
| Molybdenum (Mo) | 14.29 | 14.2 |
| Oxygen (O) | 57.14 | 57.2 |
| Other | - | <1 (e.g., C, Na if present) |
Note: Theoretical atomic percentages are based on the PbMoO₄ formula.
Spectroscopic Characterization of this compound
Spectroscopic techniques provide crucial information about the vibrational modes and bonding environments within the this compound structure.
Fourier Transform Infrared (FT-IR) spectroscopy is used to identify the vibrational modes of this compound, particularly those related to the [MoO₄] clusters cambridge.orgufrn.brcambridge.org. PbMoO₄, with its scheelite-type tetragonal structure, can exhibit up to eight stretching and/or bending vibrational modes in its infrared spectra ufrn.br.
Key vibrational modes observed in FT-IR spectra of PbMoO₄ include:
Symmetric stretching vibrations (ν₁): Often appear as strong absorption bands, with modes like ν₁(Ag) ascribed to symmetric stretching ufrn.br.
Anti-symmetric stretching vibrations (ν₃): Typically observed as large absorption bands with multiple modes (e.g., ν₃(Eu and Au)) related to anti-symmetric stretching in [MoO₄] clusters ufrn.br. These can be found around 749-756 cm⁻¹ and 864-851 cm⁻¹ ufrn.br.
Symmetric bending vibrations (ν₂): Modes related to the symmetric bending of O-Mo-O bonds in [MoO₄] clusters, such as the ν₂(1Au mode) at around 304-306 cm⁻¹ and a ν₂(1Eu mode) at 264-266 cm⁻¹ ufrn.br.
Other bending vibrations (ν₄): Bands around 372-374 cm⁻¹ are also associated with O-Mo-O bending ufrn.br.
FT-IR spectroscopy complements Raman measurements, as some Raman-inactive vibration modes (e.g., Eu and A₂u) may be active in FT-IR, allowing for a more complete understanding of surface terminations and chemical bonds acs.org.
Raman spectroscopy is a powerful tool for analyzing both the internal molecular vibrations of the [MoO₄] units and the external lattice vibrations involving the motion of the Pb and MoO₄ units in this compound ufrn.brnist.govnih.gov. For scheelite-type tetragonal structures (space group I4₁/a, point group symmetry C₄h), group theoretical analysis predicts 13 Raman active vibrational modes ufrn.brnist.govnih.gov.
These modes are generally classified into two categories:
Internal modes: Related to the vibrations within the tetrahedral [MoO₄] clusters ufrn.brnist.gov. The high mode ν₁(Ag) is typically ascribed to symmetric stretching vibrations of the [MoO₄] clusters ufrn.br.
External modes (lattice phonons): Correspond to the motion of [PbO₈] clusters and rigid [MoO₄] units within the crystal lattice ufrn.brnist.gov. These include translational and rotational lattice vibrations nih.gov. For PbMoO₄, bands around 64 cm⁻¹ (Bg) and 86 cm⁻¹ (Eg) may be assigned to translatory lattice modes involving motions of the [MoO₄] units nih.gov.
Raman spectra confirm the formation of structurally ordered PbMoO₄ at short-range, indicating the quality of the samples researchgate.net. Temperature-dependent Raman scattering has been utilized to understand physical-chemical properties, as phonons are highly sensitive to structural changes researchgate.net. Studies have also explored the temperature dependence of the frequency shift of the Ag mode in PbMoO₄ crystals, analyzing contributions from quartic anharmonic and cubic terms researchgate.net.
Table 3: Characteristic Vibrational Modes of PbMoO₄ by FT-IR and Raman Spectroscopy
| Technique | Mode Type | Wavenumber (cm⁻¹) | Assignment/Description | Source |
| FT-IR | ν₁ (Ag) Symmetric Stretching | 864-851 | Symmetric stretching of [MoO₄] clusters | ufrn.br |
| FT-IR | ν₃ (Eu, Au) Anti-symmetric Stretching | 749-756 | Anti-symmetric stretching of [MoO₄] clusters | ufrn.br |
| FT-IR | ν₄ O-Mo-O Bending | 372-374 | O-Mo-O bending vibrations | ufrn.br |
| FT-IR | ν₂ (1Au) Symmetric Bending | 304-306 | Symmetric bending of O-Mo-O bonds in [MoO₄] clusters | ufrn.br |
| FT-IR | ν₂ (1Eu) Symmetric Bending | 264-266 | Symmetric bending of O-Mo-O bonds in [MoO₄] clusters | ufrn.br |
| Raman | Internal Modes (e.g., Ag) | High frequency | Vibrations within [MoO₄] clusters | ufrn.brnist.gov |
| Raman | External/Lattice Modes (Bg, Eg) | 64, 86 | Translatory lattice modes involving [MoO₄] units motion | nih.gov |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Optical Absorption and Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique for investigating the optical absorption and electronic transitions within this compound. This method measures the absorption of electromagnetic radiation in the UV (200-400 nm) and visible (400-700 nm) regions, which corresponds to the promotion of electrons from lower-energy ground state orbitals to higher-energy excited or antibonding molecular orbitals. hnue.edu.vnlibretexts.orgdu.edu.eg The energy difference between these states, known as the band gap, is a crucial parameter for semiconductor materials like PbMoO₄.
This compound is characterized as a wide bandgap semiconductor. mdpi.comrsc.org Research findings indicate a range of optical bandgap (E_g) values for PbMoO₄, which can vary depending on synthesis methods, morphology, and structural order-disorder. For instance, the optical bandgap has been reported to be approximately 3.40 eV researchgate.net or close to 3.5 eV researchgate.netmdpi.com. Other studies have reported values such as 3.08 eV and 3.16 eV for different PbMoO₄ samples mdpi.com, and a range between 3.03 eV and 3.23 eV unesp.br. The direct electronic transitions are typically responsible for the optical absorption spectrum of molybdate materials. unesp.brmdpi.com Theoretical studies, such as those employing density functional theory (DFT), suggest that the O 2p orbitals significantly contribute to the valence band, while the Mo 4d and Pb 6d orbitals contribute to the conduction band. mdpi.com
UV-Vis diffuse reflectance spectroscopy (DRS) is commonly employed to determine the optical bandgap by utilizing the Kubelka-Munk function and Tauc plots. mdpi.commdpi.comresearchgate.net Doping PbMoO₄ with other elements, such as magnesium (Mg), has been shown to alter its energy gaps. researchgate.net
Table 1: Reported Optical Bandgap Values for this compound
| Sample/Condition | Optical Bandgap (E_g) | Reference |
| PbMoO₄ | ~3.40 eV | researchgate.net |
| PbMoO₄ | ~3.5 eV | researchgate.netmdpi.com |
| PMO(M) | 3.08 eV | mdpi.com |
| PMO(N) | 3.16 eV | mdpi.com |
| PbMoO₄ | 3.03 - 3.23 eV | unesp.br |
| PbMoO₄ | 3.3 eV | mdpi.com |
X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental and Chemical State Analysis
X-ray Photoelectron Spectroscopy (XPS) provides crucial information regarding the surface elemental composition and chemical states of this compound. researchgate.netmdpi.com This technique is highly sensitive to the outermost layers of a material, making it invaluable for understanding surface reactions, doping effects, and the oxidation states of constituent elements.
High-resolution XPS spectra typically focus on the Mo 3d, Pb 4f, and O 1s core-level regions. mdpi.comresearchgate.net In the Pb 4f spectrum of PbMoO₄, characteristic doublet peaks are observed, corresponding to the Pb 4f₇/₂ and Pb 4f₅/₂ spin-orbit components. For instance, peaks at 138.3 eV (Pb 4f₇/₂) and 143.4 eV (Pb 4f₅/₂) have been assigned to Pb-O bonds originating from Pb²⁺ ions within the PbMoO₄ structure. researchgate.net Another study reported peaks at 158.9 eV (Pb 4f₇/₂) and 164.2 eV (Pb 4f₅/₂) for synthesized PbMoO₄. researchgate.net The binding energies for lead in different chemical states can vary; for example, Pb metal shows a Pb 4f₇/₂ peak at 136.9 eV, while lead oxides like PbO₂ and Pb₃O₄ exhibit peaks at 137.8 eV and 138.4 eV, respectively. thermofisher.com
XPS analysis has been instrumental in confirming the successful synthesis of PbMoO₄. researchgate.net Furthermore, it can detect changes in surface chemistry due to modifications or doping. For instance, while the binding energies of Mo 3d and Pb 4f in PbMoO₄ might remain largely unchanged after surface modifications (e.g., wrapping with a polymer), new peaks in the O 1s spectrum can emerge, indicating the formation of new bonds. mdpi.com XPS also helps in identifying defect states or oxygen vacancies, which are particularly relevant in doped PbMoO₄, as these defects can influence charge carrier recombination. researchgate.net
Table 2: Representative XPS Binding Energies for Lead and Molybdenum in PbMoO₄
| Element | State/Orbital | Binding Energy (eV) | Assignment/Context | Reference |
| Pb | Pb 4f₇/₂ | 138.3 | Pb-O bond in PbMoO₄ | researchgate.net |
| Pb | Pb 4f₅/₂ | 143.4 | Pb-O bond in PbMoO₄ | researchgate.net |
| Pb | Pb 4f₇/₂ | 158.9 | PbMoO₄ | researchgate.net |
| Pb | Pb 4f₅/₂ | 164.2 | PbMoO₄ | researchgate.net |
| O | O 1s | ~533.12 - 533.56 | O-C bond (modified PMO) | mdpi.com |
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ²⁰⁷Pb NMR) for Local Electronic Environment
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ²⁰⁷Pb NMR, is a powerful technique for probing the local electronic environment and structural details of lead-containing solid-state materials like this compound. brynmawr.edunih.govbrynmawr.edumdpi.comhuji.ac.il The ²⁰⁷Pb nucleus is a spin-½ nucleus with a natural abundance of 22.1%, yielding narrow signals over an exceptionally wide chemical shift range, spanning approximately 10,000 ppm (from -5500 to 6000 ppm). brynmawr.edumdpi.comhuji.ac.il
The isotropic chemical shift (δiso) of ²⁰⁷Pb is highly sensitive to the local electronic structure surrounding the lead atom, making it a valuable reporter of local state. brynmawr.edunih.govmdpi.comlibretexts.org Studies have investigated the dependence of the ²⁰⁷Pb NMR isotropic chemical shift, span (Ω), and skew on temperature and lattice parameters in PbMoO₄. For static polycrystalline PbMoO₄, research has shown that at 188 K, the δiso was -2028 ppm with a span (Ω) of 209 ppm. At a higher temperature of 354 K, the δiso shifted to -1988 ppm, and the span decreased to 165 ppm. brynmawr.edu This temperature dependence highlights the utility of ²⁰⁷Pb NMR as a thermometric reporter. brynmawr.edu
The chemical shift parameters can be correlated with other structural parameters, such as interatomic distance or the electronegativity difference between lead and its bonding partners. brynmawr.eduacs.org Furthermore, the relaxation mechanisms of heavy atoms like lead, particularly spin-lattice relaxation, are influenced by factors such as spin-rotation coupling modulated by lattice vibrations. aip.org
Table 3: ²⁰⁷Pb NMR Parameters for Polycrystalline PbMoO₄ at Different Temperatures
| Temperature (K) | Isotropic Chemical Shift (δiso, ppm) | Span (Ω, ppm) | Reference |
| 188 | -2028 | 209 | brynmawr.edu |
| 354 | -1988 | 165 | brynmawr.edu |
Photoluminescence (PL) Spectroscopy for Emission Properties
Photoluminescence (PL) spectroscopy is a widely used technique to characterize the emission properties of this compound, providing insights into its electronic structure, defect states, and potential for optoelectronic applications. acs.orgunesp.brresearchgate.netcambridge.orguum.edu.my
Pure PbMoO₄ typically exhibits a broad emission band, predominantly in the green spectral region, when excited by UV light. acs.orgunesp.brresearchgate.netunesp.br Specific peak emissions have been observed around 520 nm unesp.br. At very low temperatures (e.g., 10 K), deconvolution of the emission spectrum can reveal multiple overlapping bands, such as peaks at 515 nm and 575 nm, along with a shorter wavelength band around 402 nm. mdpi.com The primary origin of the PL emission in metal molybdates is generally attributed to charge-transfer transitions occurring within the [MoO₄]²⁻ oxyanionic clusters. unesp.brresearchgate.net Distortions in these [MoO₄] clusters, as well as in the [PbO₈] clusters, can influence the observed PL spectra. acs.orgaip.org
Common excitation wavelengths for PL measurements include 266 nm (Nd-YAG laser excitation, corresponding to Mo-O charge transfer band), 350 nm (krypton ion laser), and 4.42 eV (from an LED source). acs.orgmdpi.comresearchgate.netaip.org The luminescence intensity of PbMoO₄ crystals is often temperature-dependent, with enhanced emission observed at lower temperatures, reaching its highest intensity at cryogenic temperatures (e.g., 10 K). mdpi.compreprints.org This phenomenon is often linked to the reduction of non-radiative recombination processes at lower temperatures. preprints.org
Doping PbMoO₄ with rare-earth ions, such as europium (Eu³⁺), terbium (Tb³⁺), or thulium (Tm³⁺), can introduce additional characteristic emission peaks corresponding to the specific intra-configurational transitions of these dopant ions. unesp.br Furthermore, PL spectra can reveal the presence of defect states or oxygen vacancies, which are crucial for understanding charge carrier dynamics and recombination processes, particularly in doped materials. researchgate.net
Table 4: Photoluminescence Emission Characteristics of PbMoO₄
| Excitation Wavelength/Energy | Emission Peak Wavelength(s) | Origin/Assignment | Temperature | Reference |
| 350 nm | ~520 nm (broad green) | [MoO₄] clusters charge transfer | Room Temp | unesp.brunesp.br |
| 4.42 eV | 515 nm, 575 nm, ~402 nm | [MoO₄] clusters (triplet and singlet transitions) | 10 K | mdpi.com |
| 266 nm | Strong blue emission | [MoO₄] and [PbO₈] clusters | Room Temp | aip.org |
Other Advanced Characterization Techniques
Brunauer-Emmett-Teller (BET) Nitrogen Adsorption-Desorption for Specific Surface Area
The Brunauer-Emmett-Teller (BET) nitrogen adsorption-desorption method is a standard technique utilized to determine the specific surface area and pore size distribution of powdered or porous materials, including this compound. mdpi.comresearchgate.net This characterization is vital for applications where surface phenomena are critical, such as catalysis, adsorption, and sensing.
The BET method involves measuring the amount of nitrogen gas adsorbed onto the surface of the material at a specific low temperature, typically -196 °C (77 K), as a function of relative pressure. mdpi.com From the adsorption isotherm, the total surface area can be calculated based on the multilayer adsorption theory. The desorption isotherm, on the other hand, provides information about the pore size distribution within the material. For PbMoO₄, understanding its specific surface area and porosity is particularly important when it is employed as a photocatalyst, as a larger surface area can provide more active sites for reactions. mdpi.com
Differential Thermal Analysis (DTA) for Thermal Behavior
Differential Thermal Analysis (DTA) is a thermogravimetric technique used to study the thermal behavior of this compound. It measures the temperature difference between a sample and an inert reference material as they are subjected to a controlled temperature program. cambridge.orguum.edu.mycambridge.orgtishreen.edu.sy This technique is sensitive to phase transformations, melting, crystallization, decomposition, and other physical or chemical changes that involve an enthalpy change.
DTA has been extensively applied to investigate the PbO-MoO₃ system, from which PbMoO₄ is often synthesized. Studies using DTA have revealed that in addition to the primary crystallization of the PbMoO₄ phase, subphases such as dilead molybdenum pentaoxide (Pb₂MoO₅) and lead dimolybdate (PbMo₂O₇) can also form, especially in non-stoichiometric mixtures. cambridge.orgcambridge.org DTA can also identify other physical processes, including sublimation, eutectic melting, and solid-to-liquid transformations. cambridge.org For instance, the evaporation of excessive lead oxide (PbO) or molybdenum trioxide (MoO₃) during thermal processing can be correlated with DTA results, providing guidelines for achieving stoichiometric PbMoO₄. cambridge.org
The melting point of pure PbMoO₄ has been reported to be around 1040 °C (1313 K). researchgate.netd-nb.info DTA studies have shown that doping PbMoO₄ with certain ions, such as Eu³⁺ or Pr³⁺, can slightly increase its melting point (e.g., to 1057 °C for Eu-doped and 1055 °C for Pr-doped PbMoO₄). researchgate.netd-nb.info DTA measurements are typically performed under an inert atmosphere, such as nitrogen, with a controlled heating rate. cambridge.org
Table 5: Thermal Properties of this compound from DTA
| Property | Value | Context/Notes | Reference |
| Melting Point | ~1040 °C (1313 K) | Pure PbMoO₄ | researchgate.netd-nb.info |
| Subphases Formed | Pb₂MoO₅, PbMo₂O₇ | From non-stoichiometric PbO-MoO₃ mixtures | cambridge.orgcambridge.org |
| Doping Effect | Increases melting point | E.g., Eu-doped (1057 °C), Pr-doped (1055 °C) | researchgate.netd-nb.info |
Dielectric and Electrical Property Measurements
This compound (PbMoO₄) is categorized as a high-resistivity semiconductor, with experimental measurements indicating an energy gap (E_g) typically ranging between 3.1 and 3.4 eV bibliotekanauki.plmdpi.comindexcopernicus.com. Density Functional Theory (DFT) calculations have estimated the band gap to be around 2.59 eV, though experimental values are generally higher bibliotekanauki.pl.
Electrical Conductivity: At room temperature, PbMoO₄ exhibits low values of conductivity (σ) and charge carrier mobility (μ) indexcopernicus.com. Below 700 K, the conductivity is primarily electronic in nature indexcopernicus.com. Both alternating current (AC) and direct current (DC) conductivity of PbMoO₄ crystals have been observed to increase with increasing frequency indexcopernicus.comtandfonline.comtandfonline.comresearchgate.net. In this compound nanoparticles, the conduction mechanism has been identified as polaronic aip.org.
Studies on Ni-doped this compound (Pb(Ni₁/₂Mo₁/₂)O₃) ceramics reveal that the electrical properties are characterized by negative temperature coefficients of resistance (NTCR) and ionic conduction tandfonline.comtandfonline.com. The AC conductivity in these materials increases with increasing frequency tandfonline.com. The energy gap (E_g) for Ni-doped PbMoO₃ was calculated to be 0.77 eV at high temperatures from DC resistivity versus temperature plots tandfonline.comtandfonline.com.
The electrical properties of PbMoO₄ crystals are significantly influenced by lattice disorder, which can be induced by deviations from stoichiometric composition indexcopernicus.comdnu.dp.ua. For instance, growing PbMoO₄ crystals from a charge with an excess of 0.5 mol% molybdenum oxide (MoO₃) leads to a notable increase in both DC and AC conductivity indexcopernicus.comdnu.dp.ua. This change is attributed to systemic imperfections in the crystal lattice, such as the appearance of lead ion vacancies, and the charge transfer is interpreted based on a hopping conductivity model in disordered systems indexcopernicus.comdnu.dp.ua.
Dielectric Permittivity (Dielectric Constant): The dielectric constant (permittivity, ε) of this compound generally decreases with an increase in frequency researchgate.net. For Ni-doped PbMoO₃ ceramics, a diffuse phase transition (DPT) occurs at 136°C, where the dielectric constant (εᵣ) exhibits frequency-dependent values: 1286 at 10 kHz, 342 at 100 kHz, and 211 at 1 MHz tandfonline.comtandfonline.com. The transition temperature itself shows frequency independence, suggesting the absence of relaxor behavior tandfonline.com. Furthermore, the dielectric constant of PbMoO₄ is strongly dependent on temperature, decreasing as temperature increases bibliotekanauki.pl.
Photoinduced Effects: Illumination with ultraviolet (UV) light can induce significant changes in the dielectric and electrical properties of this compound. In PbMoO₄ single crystals, UV irradiation leads to a substantial enhancement of low-frequency permittivity, a phenomenon known as the photodielectric effect (PDE) researchgate.nettandfonline.comtandfonline.com. This effect is temperature-dependent, reaching a maximum near 400 K researchgate.nettandfonline.com. The permittivity reaches a steady state over a prolonged period after the light is turned on or off researchgate.net. It is proposed that this effect is related to photoelectrons trapped by molybdenum within oxygen tetrahedra that are distorted by oxygen vacancies tandfonline.com. Similarly, in Pb₂MoO₅ single crystals, UV irradiation causes the appearance of maximums on permittivity (ε) and conductivity (σ) temperature dependences around 530 K karazin.ua. These anomalies vanish after annealing at 700 K but can be restored by subsequent UV irradiation at room temperature, with the magnitude of the peaks increasing with higher exposure time karazin.ua.
Table 1: Dielectric Constant (εᵣ) of Ni-doped PbMoO₃ at 136°C tandfonline.comtandfonline.com
| Frequency (kHz) | Dielectric Constant (εᵣ) |
| 10 | 1286 |
| 100 | 342 |
| 1000 (1 MHz) | 211 |
Electrochemical Impedance Spectroscopy (EIS) for Electrochemical Performance
Electrochemical Impedance Spectroscopy (EIS) is a powerful and versatile technique used to characterize the electrical properties and electrochemical performance of materials by applying a small alternating current (AC) signal over a range of frequencies and measuring the impedance response aip.orgoaepublish.comnih.govnih.govresearchgate.netirb.hrnih.govscientific.netmdpi.com. This technique provides insights into various electrochemical processes, including charge transfer kinetics, ion diffusion, and interfacial phenomena nih.govnih.govmdpi.com. The results are often presented as Nyquist plots, which typically feature a semicircle in the high-frequency region and a straight line in the low-frequency region nih.govnih.govmdpi.com. The high-frequency semicircle is associated with the charge transfer resistance (R_ct) and the double-layer capacitance, while the low-frequency straight line represents the Warburg impedance, indicative of ion diffusion within the material nih.govnih.govmdpi.com.
Application to this compound and Related Molybdates: While direct electrochemical performance studies of PbMoO₄ as an active electrode material using EIS are less commonly highlighted in the provided context, the principles and applications of EIS to other molybdate-based materials offer valuable insights into its potential characterization.
In the broader context of molybdate research for electrochemical applications:
Transition Metal Molybdates: For other transition metal molybdates like nickel molybdate (NiMoO₄) and ternary molybdate composites (e.g., (Mn₁/₃Co₁/₃Ni₁/₃)MoO₄), EIS is routinely used to evaluate their electrochemical performance in energy storage devices such as supercapacitors aip.orgnih.govmdpi.com. These studies utilize EIS to determine parameters such as bulk resistance (R_s), diffusive resistance (R_w), and charge transfer resistance, which are critical for understanding the efficiency of charge storage and ion transport within the electrode materials nih.govmdpi.com. Molybdenum coordination complexes have also been studied using impedance spectroscopy to track structural transformations and confirm their semiconducting behavior, showing an increase in conductivity with temperature irb.hrnih.gov.
These applications demonstrate EIS as an indispensable tool for understanding the complex interplay of resistance, capacitance, and diffusion processes that govern the electrochemical behavior of this compound and other molybdate-based materials.
Future Directions and Emerging Research Challenges in Lead Molybdate Studies
Addressing Rapid Electron-Hole Recombination in Lead Molybdate (B1676688) Photocatalysis
A primary obstacle in the application of lead molybdate as a photocatalyst is the rapid recombination of photogenerated electrons and holes, which significantly diminishes its quantum efficiency. researchgate.netmdpi.comresearchgate.net When PbMoO₄ absorbs photons with sufficient energy, electrons are excited from the valence band to the conduction band, leaving holes behind. These electron-hole pairs are the primary agents of photocatalytic reactions, but they tend to recombine quickly, releasing energy as heat or light instead of participating in desired chemical transformations. mdpi.com This challenge is a central focus of current research, aiming to prolong the lifetime of these charge carriers to enhance catalytic activity.
To mitigate the issue of rapid charge carrier recombination, researchers are actively exploring several advanced strategies. The core principle behind these approaches is to create pathways that spatially separate the electrons and holes, thus inhibiting their recombination. missouri.edursc.org
One of the most effective strategies is the construction of heterojunctions . mdpi.com This involves interfacing this compound with another semiconductor material with staggered band alignments. For instance, a composite photocatalyst composed of PbMoO₄ and poly-benzothiadiazole (BBT), a D-A-conjugated polymer, was synthesized to enhance the reduction of Cr(VI) under visible light. mdpi.com In this heterostructure, photoexcited electrons from the BBT can transfer to the PbMoO₄, promoting the separation of charge carriers and significantly boosting photocatalytic activity. mdpi.com The formation of such heterojunctions creates a built-in electric field at the interface, which drives the directional migration of electrons and holes, effectively decreasing their recombination rate. mdpi.comrsc.org
Another key approach is doping , where foreign atoms are introduced into the PbMoO₄ crystal lattice. Doping can create defects or new energy levels within the band gap, which can act as trapping sites for either electrons or holes, thus physically separating them and extending their lifetime. nih.gov For example, doping with molybdenum has been shown to activate pigment semiconductors, leading to more efficient separation and transfer of photogenerated charge carriers. nih.gov
Surface modification and functionalization represent a third strategy. Modifying the surface of PbMoO₄ can alter the surface electronic structure and create favorable band bending, which establishes a built-in potential that enhances charge separation. nih.gov Adsorbing molecules onto the semiconductor surface can lead to a redistribution of electron density, influencing the polarization at the interface and thereby controlling the band edge positions to facilitate more efficient charge transfer to reactants. rsc.orgnih.gov
These strategies are often combined to achieve synergistic effects, leading to superior photocatalytic performance compared to the individual modifications.
| Strategy | Mechanism | Example | Outcome |
| Heterojunctions | Creates a built-in electric field at the interface, promoting directional migration of electrons and holes. mdpi.comrsc.org | PbMoO₄ combined with poly-benzothiadiazole (BBT). mdpi.com | Suppressed charge recombination and significantly increased photocatalytic activity for Cr(VI) reduction. mdpi.com |
| Doping | Introduces defects or new energy levels that trap charge carriers, preventing recombination. nih.gov | Molybdenum doping in lead chromate (B82759) pigments. nih.gov | Enhanced separation and transfer of photogenerated charge carriers. nih.gov |
| Surface Modification | Alters surface electronic structure and band bending to improve charge separation. nih.gov | Adsorption of alizarin (B75676) onto PbMoO₄. rsc.org | Enhanced generation of cathodic photocurrent, useful for photoreduction processes. rsc.org |
Enhancing Visible Light Absorption and Activity of this compound Photocatalysts
This compound's utility is hampered by its wide band gap (approximately 3.40 eV), which restricts its photocatalytic activity primarily to the ultraviolet (UV) portion of the electromagnetic spectrum. researchgate.net Since visible light constitutes the largest part of the solar spectrum, enhancing PbMoO₄'s ability to absorb and utilize this energy is a critical research goal. mdpi.com
Several promising avenues are being pursued to extend the light-responsive range of this compound into the visible spectrum:
Combining with Visible Light-Absorbing Materials: A primary strategy is to form composites or heterojunctions with materials that are strong absorbers of visible light. mdpi.com For example, combining PbMoO₄ with the conjugated polymer BBT allows the polymer to absorb visible light and transfer the energy or charge carriers to the this compound, thereby initiating the photocatalytic process with lower-energy photons. mdpi.comresearchgate.net This approach effectively sensitizes the wide-band-gap semiconductor to visible light.
Surface Modification and Doping: Modifying the surface of PbMoO₄ nanoparticles can create new energy levels between the valence and conduction bands. A glycol-solvothermal synthesis method has been used to produce "black" this compound nanoparticles. researchgate.net The glycol acts as a surface modification agent, generating new energy states that lead to better absorption of visible light. researchgate.net Similarly, doping the PbMoO₄ lattice with certain elements can introduce impurity levels within the band gap, which allows for the absorption of lower-energy photons. nih.gov Lanthanide doping, for instance, has been shown to enhance the catalytic performance of other molybdates like bismuth molybdate. nih.gov
Dye Sensitization: This technique involves adsorbing dye molecules onto the surface of the PbMoO₄. The dye absorbs visible light and injects electrons into the conduction band of the semiconductor, initiating the photocatalytic reaction. rsc.org Research on modifying the PbMoO₄ surface with alizarin has shown that the dye binds to molybdenum centers, which could be utilized in photocatalysis. rsc.org
These efforts are focused on engineering the electronic band structure of this compound to make it a more efficient harvester of solar energy. researchgate.net
Rational Design of More Efficient Scheelite Metal Molybdate Photocatalysts
This compound belongs to a broader class of materials with a scheelite tetragonal structure, having the general chemical formula AMoO₄ (where A can be Pb²⁺, Ca²⁺, Ba²⁺, Sr²⁺, etc.). researchgate.net The rational design of more efficient photocatalysts from this family involves a systematic approach to manipulate their structural and electronic properties to enhance catalytic performance. Key design principles include:
Band Gap Engineering: The band gaps of scheelite molybdates can vary significantly depending on the 'A' cation, ranging from 1.69 to 4.73 eV. researchgate.net A primary design goal is to tune the band gap to an optimal range for absorbing visible light while maintaining sufficient redox potential for driving desired chemical reactions. This can be achieved by creating solid solutions (e.g., mixing different 'A' cations) or through doping. researchgate.net
Morphology and Facet Control: The efficiency of a photocatalyst is heavily influenced by its morphology, particle size, and exposed crystal facets. researchgate.netmissouri.edu Reducing particle size shortens the distance that photogenerated charge carriers must travel to reach the surface, decreasing the probability of recombination. missouri.edu Furthermore, different crystal facets can have different surface energies and reactivity. The targeted synthesis of specific morphologies (e.g., nanoplates, nanorods) that preferentially expose highly reactive facets is a key strategy for enhancing performance. researchgate.netresearchgate.net
Controlling Defects: Crystal defects can act as recombination centers for electrons and holes, which is detrimental to photocatalytic activity. missouri.edu Therefore, increasing the crystallinity of the material can reduce the density of these defects and improve efficiency. missouri.edu Conversely, intentional defect engineering, such as creating specific vacancies, can sometimes be used to trap charge carriers and promote separation.
Heterostructure Formation: As discussed previously, forming heterojunctions with other semiconductors is a powerful tool. In the context of rational design, this involves carefully selecting materials with well-matched band structures to create efficient charge separation pathways, such as Type-II or S-scheme heterojunctions. researchgate.net
By systematically investigating the relationships between composition, crystal structure, electronic properties, and catalytic activity, researchers aim to develop predictive models for designing the next generation of highly efficient scheelite molybdate photocatalysts. researchgate.netacs.org
Development of Next-Generation this compound Materials for Advanced Energy Storage Systems
Beyond photocatalysis, the unique electrochemical properties of molybdate-based materials are being explored for applications in advanced energy storage systems like lithium-ion batteries (LIBs) and supercapacitors. oaepublish.commdpi.com Transition metal molybdates are attractive as electrode materials due to their high theoretical capacity, low cost, and the ability of molybdenum to exist in multiple valence states. oaepublish.com
For lithium-ion batteries , molybdates are being investigated as potential anode materials. However, they often suffer from poor electrical conductivity and significant volume changes during the charge-discharge cycles, which can lead to rapid capacity decay. oaepublish.com Research is focused on creating composite materials to overcome these issues. For example, compositing lithium molybdate (Li₂MoO₄) with carbon nanofibers has been shown to dramatically improve specific capacity and cycling stability. oaepublish.com The carbon matrix enhances conductivity and provides a flexible buffer to accommodate volume expansion, preventing the pulverization of the electrode. oaepublish.com
In the field of supercapacitors , which store energy via electrostatic charge accumulation or fast surface redox reactions, metal molybdates like NiMoO₄ and MnMoO₄ have shown promise due to their rich redox activity. mdpi.com While research on PbMoO₄ specifically for supercapacitors is less common, the principles applied to other molybdates could be extended. The development of nanostructured materials with high surface area, such as nanowires or interconnected nanoflakes, is crucial for maximizing the electrode-electrolyte interface and enhancing ion transport kinetics. mdpi.comresearchgate.net The goal is to design this compound-based electrodes that offer high specific capacitance, excellent rate capability, and long-term cycling stability for next-generation energy storage devices. mdpi.com
| Application | Material Example | Key Challenge | Research Strategy |
| Lithium-Ion Batteries | Li₂MoO₄@Carbon Nanofibers | Poor conductivity, large volume changes. oaepublish.com | Composite design to enhance conductivity and buffer volume expansion. oaepublish.com |
| Supercapacitors | NiMoO₄ Nanowires | Maximizing surface area and ion transport. mdpi.com | Synthesis of hierarchical and nanostructured morphologies. mdpi.comresearchgate.net |
Optimization of Synthesis Methods for Precise Control over this compound Material Properties
The functional properties of this compound are intrinsically linked to its physical and chemical characteristics, such as crystallinity, particle size, morphology, and surface area. researchgate.net Therefore, a significant research challenge lies in the optimization of synthesis methods to achieve precise control over these properties. Various synthesis techniques are being explored, each with distinct advantages and disadvantages. researchgate.net
Hydrothermal and Solvothermal Methods: These are among the most common techniques, involving chemical reactions in aqueous or organic solvents at elevated temperatures and pressures in a sealed vessel (autoclave). mdpi.commdpi.com By carefully controlling parameters such as precursor concentration, temperature, reaction time, and pH, it is possible to manipulate the morphology of the resulting PbMoO₄ crystals, producing structures like nanobelts or hierarchical flower-like assemblies. mdpi.comresearchgate.net For example, a simple solvothermal method was used to prepare both nanoscale and micron-scale this compound by adjusting the precursors. mdpi.com
Precipitation Method: This method involves the reaction of soluble precursors in a solution to form an insoluble PbMoO₄ precipitate. bohrium.com It is a scalable and straightforward technique, but controlling the particle size and preventing agglomeration can be challenging. google.com Optimization involves adjusting factors like precursor addition rate, temperature, and pH. google.com
Microwave-Assisted Synthesis: This approach utilizes microwave irradiation to rapidly heat the reaction mixture, leading to significantly shorter synthesis times compared to conventional heating methods. researchgate.netresearchgate.net Microwave-assisted hydrothermal routes can produce fine powders of this compound, and the composition of the reaction mixture can influence the morphology and electronic structure of the final product. researchgate.net
Solid-State Reaction: This method involves heating a mixture of solid precursors (e.g., PbO and MoO₃) at high temperatures to induce a reaction. While simple, it can be difficult to achieve uniform mixing and control particle size, and the high temperatures can lead to sintering. mdpi.com
Future research will focus on developing hybrid or modified synthesis protocols that offer even greater control, enabling the tailored production of this compound materials designed for specific high-performance applications.
Deeper Understanding of Complex this compound Crystal Growth Mechanisms
A fundamental understanding of how this compound crystals nucleate and grow is essential for the rational design and synthesis of materials with desired properties. ias.ac.in Crystal growth is a complex process governed by both thermodynamics and kinetics. teresebergfors.com
Research in this area involves both experimental and computational approaches. In-situ monitoring techniques can provide real-time insights into the nucleation and growth stages. For melt-growth techniques like the Bridgman method, controlling the temperature gradient at the solid-liquid interface and the growth rate is critical for obtaining high-quality, large single crystals without defects. ias.ac.in A deeper mechanistic understanding will enable researchers to move beyond empirical optimization of synthesis conditions and toward a more predictive science of material fabrication. ias.ac.in
Comprehensive Identification of Degraded Intermediate Products and Elucidation of Degradation Pathways in Photocatalysis
A significant challenge and a crucial area for future research in the application of this compound (PbMoO₄) as a photocatalyst is the detailed identification of intermediate products formed during the degradation of pollutants and the complete elucidation of the corresponding degradation pathways. While the photocatalytic efficiency of this compound and its composites in breaking down various organic and inorganic pollutants has been established, a comprehensive understanding of the step-by-step chemical transformations is often lacking.
Current research has successfully demonstrated that this compound-based photocatalysts can degrade pollutants, but the focus has largely been on the disappearance of the parent compound rather than the appearance and subsequent degradation of intermediate molecules. mdpi.com For instance, in the photocatalytic reduction of Cr(VI), the active species are identified as electrons and superoxide (B77818) anions, but the complete reaction pathway remains an area for deeper investigation. mdpi.comresearchgate.net The degradation of complex organic molecules, such as dyes or pharmaceuticals, inevitably proceeds through several intermediate stages. These intermediates can sometimes be more toxic or persistent than the original pollutant, making their identification and monitoring essential for a complete environmental remediation strategy.
Future research must employ advanced analytical techniques to fill this knowledge gap. Methods such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC/MS), and Ultra-High-Performance Liquid Chromatography-Time-of-Flight Mass Spectrometry (UHPLC-TOF-MS) are powerful tools for separating and identifying transient chemical species formed during the photocatalytic process. polyu.edu.hkmdpi.com By tracking the concentration of these intermediates over time, detailed degradation pathways can be proposed.
Elucidating these pathways is critical for several reasons:
Assessing Complete Mineralization: It helps determine whether the organic pollutants are fully mineralized to benign products like CO₂, H₂O, and mineral acids, or if stable, potentially harmful byproducts are formed.
Optimizing Reaction Conditions: Understanding the mechanism can allow for the optimization of photocatalytic conditions (e.g., pH, catalyst loading) to favor pathways that lead to faster and more complete degradation, while avoiding the formation of toxic intermediates.
Mechanism-Driven Catalyst Design: Insights into the degradation mechanism can guide the rational design of more efficient this compound-based photocatalysts, for example, by modifying the catalyst to better generate the specific reactive oxygen species (ROS) responsible for the key degradation steps.
The table below outlines a potential research framework for addressing this challenge.
Table 1: Research Framework for Elucidating Degradation Pathways
| Research Step | Objective | Key Techniques | Expected Outcome |
|---|---|---|---|
| 1. Intermediate Product Identification | To identify and quantify the chemical intermediates formed during the photocatalytic degradation of a target pollutant. | HPLC, GC/MS, UHPLC-TOF-MS | A list of identified intermediate compounds and their concentration profiles over time. |
| 2. Reactive Species Trapping | To determine the primary reactive species (e.g., •OH, O₂•⁻, h⁺) responsible for the degradation. | Electron Spin Resonance (ESR) spectroscopy, radical scavenging experiments. | Identification of the dominant oxidative species driving the reaction. |
| 3. Pathway Elucidation | To propose a step-by-step degradation mechanism based on the identified intermediates and reactive species. | Computational modeling (e.g., Density Functional Theory), kinetic analysis. researchgate.netrsc.org | A detailed, scientifically-backed degradation pathway for the target pollutant. |
| 4. Toxicity Assessment | To evaluate the toxicity of the identified intermediate products. | Bioassays (e.g., microbial toxicity tests). | An assessment of the overall environmental impact of the photocatalytic process. |
Expanding the Application Spectrum of this compound Beyond Current Research Foci
While this compound has been primarily investigated for its excellent acousto-optic and photocatalytic properties, its unique electronic and physical characteristics suggest a much broader potential application spectrum that remains largely unexplored. rsc.orgguidechem.com Future research should aim to leverage these properties to develop novel applications beyond the current foci. Molybdate-based materials, in general, are gaining attention in diverse fields, and these explorations can serve as a guide for future this compound studies. researchgate.net
Emerging Application Areas for this compound:
Optoelectronic and Photonic Devices: Building on its known use in acousto-optic modulators, this compound's high refractive index and birefringence could be exploited in other passive optical components for telecommunications and laser systems. isomet.com Research into its photoelectrochemical properties has shown a photocurrent switching effect, which could be utilized in the development of optical logic gates, switches, and more complex optoelectronic circuits. rsc.orgresearchgate.net
Energy Conversion and Storage: The semiconductor properties of this compound make it a candidate for energy-related applications. Molybdate-based nanocrystalline materials are being investigated for electrochemical energy conversion and storage, such as in supercapacitors or as electrode materials in batteries. researchgate.net Research could focus on creating nanostructured this compound or composites to enhance charge storage capacity and cycle stability.
Sensors: The sensitivity of this compound's crystal structure and electronic properties to external stimuli could be harnessed for chemical and gas sensing applications. Modifications to the material's surface could create selective binding sites for specific analytes, leading to measurable changes in its optical or electrical properties.
Biomedical Applications: While the lead content necessitates careful biocompatibility studies, other molybdenum compounds have shown promise as anticancer and antimicrobial agents. nih.govnih.gov Research could investigate the potential of doped or composite this compound nanoparticles for targeted therapies, where the material acts as a carrier or has intrinsic therapeutic effects. The photocatalytic properties could also be explored for photodynamic therapy.
Catalysis: Beyond photocatalysis, this compound could serve as a catalyst or co-catalyst in various industrial chemical reactions. Molybdenum compounds are already used as catalysts in petroleum refining and other processes. nih.gov The specific surface chemistry of this compound could offer unique catalytic activities for reactions such as oxidation, nitrogen fixation, or CO₂ reduction. guidechem.com
The table below summarizes potential new research directions for expanding the applications of this compound.
Table 2: Potential Future Applications of this compound
| Application Area | Underlying Property | Potential Research Direction | Potential Impact |
|---|---|---|---|
| Optoelectronic Circuits | Photoelectrochemical photocurrent switching (PEPS) effect. rsc.org | Development of PbMoO₄-based optical switches and logic gates. | Advancements in optical computing and signal processing. |
| Supercapacitors | Semiconducting nature, potential for high surface area nanostructures. | Synthesis of PbMoO₄ nanocomposites as electrode materials. | Development of new high-performance energy storage devices. |
| Gas/Chemical Sensors | Surface reactivity and changes in electrical/optical properties upon adsorption. | Fabrication of thin-film or nanoparticle-based sensors. | New devices for environmental monitoring and industrial process control. |
| Antimicrobial Materials | Potential biocidal activity, similar to other molybdates. nih.gov | Investigating the antimicrobial effects of doped PbMoO₄ nanomaterials. | Development of coatings and materials that inhibit microbial growth. |
| Industrial Catalysis | Unique surface chemistry and electronic structure. guidechem.com | Testing PbMoO₄ as a catalyst for CO₂ reduction or selective oxidation. | Creation of novel, efficient catalysts for green chemistry applications. |
Q & A
Basic: What are the most reliable synthesis methods for lead molybdate (PbMoO₄), and how do reaction parameters influence crystallinity?
Methodological Answer:
this compound can be synthesized via sonochemical, microwave irradiation, and conventional hydrothermal methods. For example:
- Sonochemical synthesis (20–60 min, room temperature) produces nanoparticles with controlled size distribution due to acoustic cavitation effects .
- Microwave irradiation (5–15 min) yields highly crystalline materials with reduced aggregation, as rapid heating promotes uniform nucleation .
- Hydrothermal methods (180–220°C, 12–24 hrs) enable precise control over crystal morphology by adjusting pH and precursor concentrations .
Key parameters affecting crystallinity include reaction time (longer durations enhance crystallinity but risk particle agglomeration) and temperature gradients (sharp gradients may introduce defects). Validate phase purity using X-ray diffraction (XRD) and monitor particle size via SEM .
Basic: What structural characterization techniques are critical for identifying scheelite-type PbMoO₄, and how are MoO₄ tetrahedra analyzed?
Methodological Answer:
The scheelite structure (tetragonal, space group I4₁/a) is confirmed via:
- Raman spectroscopy : Peaks at ~870 cm⁻¹ (symmetric Mo–O stretching) and ~330 cm⁻¹ (bending modes) confirm regular MoO₄ tetrahedra with S₄ symmetry .
- FTIR spectroscopy : Absorption bands at 750–850 cm⁻¹ correlate with Mo–O bond vibrations, while deviations (e.g., broadening) indicate lattice distortions in solid solutions .
- XRD refinement : Lattice parameters (a ≈ 5.43 Å, c ≈ 12.10 Å) and atomic displacement parameters refine occupancy ratios in Pr³⁺-doped PbMoO₄ systems . For advanced analysis, pair with density functional theory (DFT) to model tetrahedral distortions .
Advanced: How can contradictory data on the thermal stability of PbMoO₄-based ceramics be resolved?
Methodological Answer:
Discrepancies in thermal stability (e.g., decomposition temperatures ranging from 800°C to 1100°C) arise from doping agents, synthesis routes, and measurement techniques:
- Doping effects : Pr³⁺ substitution in Pb₁₋₃ₓPr₂ₓ(MoO₄)₁₋₃ₓ(WO₄)₃ₓ increases stability up to 1000°C due to reduced oxygen vacancy formation .
- Synthesis bias : Microwave-synthesized PbMoO₄ exhibits higher stability (ΔT ~50°C) than sonochemical samples due to fewer surface defects .
- Measurement protocols : Use dynamic thermogravimetric analysis (TGA) in inert atmospheres (e.g., N₂) to avoid oxidation artifacts. Cross-validate with high-temperature XRD to track phase transitions .
Advanced: What methodological considerations are essential for studying ultrashort strain solitons in PbMoO₄ crystals?
Methodological Answer:
PbMoO₄’s acoustic impedance (~22.6 MRayl) and low attenuation make it ideal for strain soliton research:
- Sample preparation : Use single crystals (verified via Laue diffraction) with <100 nm Cr film coatings to enhance acoustic reflectivity at interfaces .
- Pump-probe setups : Employ femtosecond lasers (λ = 800 nm, pulse width <100 fs) to generate strain waves. Detect echoes via time-resolved reflectivity, ensuring signal-to-noise ratios >10:1 by averaging >1000 pulses .
- Data analysis : Fit decay curves using modified Korteweg–de Vries equations to quantify nonlinearity parameters (β ≈ 1.5×10⁻¹⁰ m/W for PbMoO₄) . Address electronic noise by subtracting slow background signals iteratively .
Advanced: How do phase diagrams resolve ambiguities in mixed-crystal systems like PbMoO₄–PbCrO₄?
Methodological Answer:
Phase diagrams for PbMoO₄–PbCrO₄ systems reveal miscibility gaps and stability limits:
- XRD mapping : Identify biphasic regions (e.g., scheelite PbMoO₄ + monoclinic PbCrO₄) at compositions >20 mol% Cr .
- Thermal analysis : Differential scanning calorimetry (DSC) detects eutectic points (~600°C) and spinodal decomposition temperatures .
- Impedance matching : Acoustic mismatch at PbMoO₄/Cr interfaces (impedance ratio ~1.2) minimizes echo losses in heterostructures . For reproducibility, document quenching rates and annealing times to suppress metastable phases .
Basic: What are the best practices for ensuring reproducibility in PbMoO₄ synthesis protocols?
Methodological Answer:
- Precursor standardization : Use Pb(NO₃)₂ and (NH₄)₂MoO₄ with ≥99.99% purity to minimize impurity-driven phase segregation .
- Reporting guidelines : Adhere to Beilstein Journal standards: detail calcination times (±5 mins), furnace ramp rates (±2°C/min), and solvent ratios (vol% ±1%) .
- Data transparency : Publish raw XRD/SEM files as supplementary materials and provide error margins for lattice parameters (e.g., a = 5.43±0.02 Å) .
Advanced: How can IR/Raman spectral discrepancies in doped PbMoO₄ be systematically analyzed?
Methodological Answer:
- Peak deconvolution : Use Gaussian-Lorentzian fitting (e.g., in OriginLab) to isolate overlapping bands (e.g., Mo–O vs. W–O in Mo/W mixed systems) .
- Factor group analysis : Compare observed Raman modes (e.g., 2A_g + 4B_g + 3E_g for scheelite) to theoretical predictions to detect symmetry lowering .
- Cross-correlation : Pair vibrational spectra with extended X-ray absorption fine structure (EXAFS) to quantify Mo–O bond-length distortions (±0.02 Å) .
Basic: What are the key steps in gravimetric determination of Mo using PbMoO₄, and how are errors minimized?
Methodological Answer:
- Precipitation : Adjust pH to 5–6 (acetic acid/ammonia buffer) to ensure complete MoO₄²⁻ conversion to PbMoO₄ .
- Digestion : Boil precipitates for 1 hr to coagulate colloids, reducing occluded impurities.
- Error control : Dry samples at 550±10°C to constant mass (±0.1 mg). Correct for co-precipitated PbSO₄ via ICP-OES .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
